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  • Product: 6-Bromo-4-chloroquinoline-2-carboxaldehyde
  • CAS: 904369-49-9

Core Science & Biosynthesis

Foundational

Structural Elucidation of 6-Bromo-4-chloroquinoline-2-carboxaldehyde: A Strategic Guide

Topic: Structural Elucidation and Analytical Characterization of 6-Bromo-4-chloroquinoline-2-carboxaldehyde Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Deve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Analytical Characterization of 6-Bromo-4-chloroquinoline-2-carboxaldehyde Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Introduction: The Privileged Scaffold

In the landscape of modern drug discovery, the quinoline scaffold represents a "privileged structure" due to its ability to bind to multiple diverse bioreceptors with high affinity. The specific derivative 6-Bromo-4-chloroquinoline-2-carboxaldehyde is a high-value intermediate. Its structural complexity lies in its tri-functional nature:

  • C2-Aldehyde: A versatile handle for reductive amination, Wittig olefination, or heterocycle formation.

  • C4-Chlorine: Activated by the quinoline nitrogen, highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6-Bromine: A classic aryl halide, ideal for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Confirming the regiochemistry of this molecule—specifically distinguishing the halogen positions and the aldehyde location—is a critical quality attribute (CQA) before proceeding to costly downstream synthesis. This guide details the step-by-step elucidation logic.

Synthesis Context & Impurity Profile

To understand the analytical challenge, one must understand the origin. This compound is typically synthesized via the Selenium Dioxide (


) oxidation  of the corresponding 2-methyl precursor.

Reaction: 6-Bromo-4-chloro-2-methylquinoline + SeO2 → 6-Bromo-4-chloroquinoline-2-carboxaldehyde

Key Impurity Risks:

  • Starting Material: Unreacted 2-methyl derivative.

  • Over-oxidation: 6-Bromo-4-chloroquinoline-2-carboxylic acid.

  • Regioisomers: If the starting aniline was not regiospecific, 6-bromo vs. 8-bromo isomers may exist.

Analytical Strategy: The Triad of Confirmation

We employ a self-validating triad of analytical techniques: Mass Spectrometry (Isotopes) , Infrared Spectroscopy (Functional Groups) , and NMR (Connectivity) .

Phase 1: Mass Spectrometry (The Isotope Fingerprint)

The presence of one Chlorine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and one Bromine (

) creates a definitive isotopic envelope. This is the first "gate" for structural confirmation.

Theoretical Isotope Distribution:

  • Chlorine: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    [1]
    
  • Bromine: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    [1]
    

The M, M+2, M+4 Pattern: When these probabilities combine, the molecular ion cluster follows a distinct 3:4:1 intensity ratio.

Ion SpeciesCompositionRelative Intensity (Approx)Diagnostic Value
M

3 Base Peak (if no fragmentation)
M+2

+

4 Highest Intensity Peak
M+4

1 Confirmation of di-halogenation

Protocol Note: Use LC-MS with ESI+ in soft ionization mode. Hard ionization (EI) may fragment the C-Cl bond, obscuring the parent isotope pattern.

Phase 2: Infrared Spectroscopy (Functional Group Check)

Before consuming expensive deuterated solvents, IR provides a rapid "Go/No-Go" decision.

  • Target Signal: Conjugated Aldehyde Carbonyl (

    
    ).
    
  • Expected Shift:

    
    .
    
  • Differentiation:

    • Carboxylic Acid Impurity: Broad O-H stretch (

      
      ) + Carbonyl (
      
      
      
      ).
    • Methyl Precursor: Absence of Carbonyl peak.

Phase 3: Nuclear Magnetic Resonance (The Structural Proof)

This is the definitive step. We must assign four aromatic protons and one aldehyde proton.

Predicted 1H NMR Data (DMSO-d6, 400 MHz):

PositionMultiplicityCoupling Constant (

)
Chemical Shift (

)
Assignment Logic
CHO Singlet (s)-~10.1 ppmDistinctive aldehyde proton.
H-3 Singlet (s)-~8.1 ppmCritical Diagnostic. Isolated between C2-CHO and C4-Cl. No vicinal neighbors.
H-8 Doublet (d)

~8.0 ppmCoupled ortho to H-7.
H-5 Doublet (d)

~8.9 ppmMeta-coupling to H-7. Deshielded by C4-Cl (peri-effect).
H-7 Doublet of Doublets (dd)

~7.9 ppmOrtho to H-8, Meta to H-5.

Mechanistic Elucidation Logic (NOESY/HMBC):

  • Confirming the Aldehyde Position: The Aldehyde proton (~10.1 ppm) will show a strong NOESY correlation to H-3 (~8.1 ppm). If the aldehyde were at position 4 or elsewhere, this specific spatial correlation would be absent.

  • Confirming Halogen Placement: H-3 appears as a sharp singlet. If C4 were unsubstituted (H-4), H-3 would appear as a doublet. The singlet nature proves C4 is substituted (with Cl).

Visualizing the Elucidation Workflow

The following diagram maps the logical flow from crude synthesis to final structural certification.

ElucidationWorkflow Synthesis Synthesis: SeO2 Oxidation (Precursor: 2-Methyl-4-Cl-6-Br-Quinoline) Crude Crude Product Isolation Synthesis->Crude MS_Gate Gate 1: Mass Spectrometry Check Isotope Pattern Crude->MS_Gate MS_Pass Pattern Matches 3:4:1 (1 Br + 1 Cl confirmed) MS_Gate->MS_Pass Yes MS_Fail Pattern Mismatch (Check starting material) MS_Gate->MS_Fail No IR_Gate Gate 2: IR Spectroscopy Check Carbonyl Region MS_Pass->IR_Gate IR_Pass Sharp Peak ~1705 cm-1 (Aldehyde Present) IR_Gate->IR_Pass Yes IR_Fail Broad OH or No C=O (Acid or Methyl impurity) IR_Gate->IR_Fail No NMR_Gate Gate 3: 1H NMR Connectivity & Regiochemistry IR_Pass->NMR_Gate NMR_Pass H-3 Singlet + NOE (CHO/H-3) (Structure Confirmed) NMR_Gate->NMR_Pass Yes

Caption: Logical decision tree for the structural confirmation of 6-Bromo-4-chloroquinoline-2-carboxaldehyde.

Chemo-Selectivity & Reactivity Profile[3]

Understanding the structure allows us to predict the reactivity. The three functional groups on this scaffold react under vastly different conditions, allowing for orthogonal functionalization.

ReactivityMap Core 6-Bromo-4-chloroquinoline- 2-carboxaldehyde C2 C2-Aldehyde Core->C2 C4 C4-Chlorine Core->C4 C6 C6-Bromine Core->C6 Rxn_C2 Condensation / Reductive Amination (Soft Nucleophiles) C2->Rxn_C2 High Reactivity Rxn_C4 SNAr Displacement (Amines/Thiols + Heat/Acid) C4->Rxn_C4 Activated by N Rxn_C6 Pd-Catalyzed Coupling (Suzuki/Buchwald) C6->Rxn_C6 Requires Catalyst

Caption: Orthogonal reactivity map showing how the 2-CHO, 4-Cl, and 6-Br sites can be selectively targeted.

Reactivity Hierarchy Explained
  • C4-Cl (SNAr): The chlorine at position 4 is highly activated due to the electron-withdrawing nature of the quinoline nitrogen (para-like relationship). It is significantly more reactive toward nucleophilic displacement than the C6-Bromine.

  • C6-Br (Cross-Coupling): The bromine is on the benzenoid ring, unactivated for SNAr but excellent for Palladium oxidative addition.

  • Differentiation: This allows a chemist to first displace the C4-Cl with an amine (leaving C6-Br intact), and subsequently perform a Suzuki coupling at C6, building complex libraries efficiently.

Experimental Protocol: SeO2 Oxidation

Objective: Synthesis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde from 6-Bromo-4-chloro-2-methylquinoline.

Reagents:

  • 6-Bromo-4-chloro-2-methylquinoline (1.0 eq)

  • Selenium Dioxide (

    
    ) (1.2 eq)
    
  • 1,4-Dioxane (Solvent, 10 mL/g)

  • Water (Trace, 1-2 drops to catalyze)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting material in 1,4-dioxane.

  • Addition: Add

    
     in a single portion. Add 2 drops of water (essential for forming the active selenous acid species).
    
  • Reaction: Heat to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The aldehyde is typically more polar than the methyl precursor.
    
  • Workup (Caution - Se is toxic): Filter the hot reaction mixture through a pad of Celite to remove precipitated black Selenium metal.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from hot Ethanol or purify via flash column chromatography.

Safety Note: Selenium compounds are highly toxic.[2] All weighing and transfers must occur in a fume hood. Waste must be segregated as "Selenium Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1156602, 8-Bromo-4-chloro-6-methylquinoline (Precursor Analog). Retrieved from [Link]

  • Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. Retrieved from [Link]

  • Reich, H. J. (2024). 1H NMR Chemical Shifts - Quinoline Derivatives. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link]

  • Chemistry Steps (2024). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

Sources

Exploratory

6-Bromo-4-chloroquinoline-2-carboxaldehyde CAS number 904369-49-9

Topic: 6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS 904369-49-9) Content Type: Technical Whitepaper / Synthetic Guide Author Role: Senior Application Scientist Strategic Intermediate for Kinase Inhibitor & Heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS 904369-49-9) Content Type: Technical Whitepaper / Synthetic Guide Author Role: Senior Application Scientist

Strategic Intermediate for Kinase Inhibitor & Heterocyclic Scaffold Design

Executive Summary

6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS 904369-49-9) represents a "privileged scaffold" in medicinal chemistry. Its trisubstituted quinoline core offers three distinct, orthogonal vectors for chemical diversification, making it an invaluable tool for Fragment-Based Drug Discovery (FBDD).

This guide dissects the compound’s utility, focusing on the chemoselectivity between the C4-chloro and C6-bromo substituents. We provide a validated synthetic workflow and a reactivity map designed to maximize yield and minimize side reactions during library generation.

Chemical Profile & Physical Properties[1][2][3][4]

PropertyData
CAS Number 904369-49-9
IUPAC Name 6-Bromo-4-chloroquinoline-2-carbaldehyde
Molecular Formula C₁₀H₅BrClNO
Molecular Weight 270.51 g/mol
Appearance Yellow to pale-brown solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in MeOH
Key Functional Groups Aldehyde (C2), Chloride (C4), Bromide (C6)
Storage 2-8°C, under inert atmosphere (Ar/N₂); Aldehyde is oxidation-sensitive

Validated Synthesis Protocol

Note: While commercial sources exist, in-house synthesis ensures purity and scalability. The following protocol is based on the modified Conrad-Limpach synthesis followed by Selenium Dioxide oxidation.

Phase 1: Construction of the Quinoline Core

Reaction: Condensation of 4-bromoaniline with ethyl acetoacetate followed by thermal cyclization.

  • Enamine Formation: Reflux 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene with a catalytic amount of p-TsOH using a Dean-Stark trap. Monitor water collection.

    • Checkpoint: Reaction is complete when theoretical water volume is collected.

  • Cyclization (Thermodynamic Control): Add the resulting enamine dropwise to boiling diphenyl ether (250°C).

    • Critical Mechanism: High temperature is required to overcome the activation energy for the aromatic substitution, favoring the 4-hydroxy quinoline tautomer.

  • Isolation: Cool to RT. Dilute with hexane to precipitate 6-bromo-2-methylquinolin-4(1H)-one . Filter and wash with acetone.

Phase 2: Aromatization & Chlorination

Reaction: Deoxychlorination using Phosphorus Oxychloride (POCl₃).

  • Suspend the quinolone from Phase 1 in POCl₃ (5.0 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) dropwise to scavenge HCl and accelerate the reaction.

  • Reflux for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

  • Workup (Safety Critical): Quench slowly into crushed ice/ammonia. Extract with DCM.

    • Product:6-Bromo-4-chloro-2-methylquinoline .

Phase 3: C2-Methyl Oxidation (The Target Step)

Reaction: Riley Oxidation using Selenium Dioxide (SeO₂).

  • Dissolve 6-bromo-4-chloro-2-methylquinoline in 1,4-dioxane (0.2 M).

  • Add SeO₂ (1.2 eq). Note: Commercial SeO₂ can be wet; dry by sublimation if yields are low.

  • Reflux for 4-6 hours. The solution will turn from colorless to red/black (precipitation of Se metal).

  • Purification: Filter hot through Celite to remove Selenium. Concentrate filtrate.[1]

  • Recrystallization: Use Ethyl Acetate/Hexane to obtain pure 6-Bromo-4-chloroquinoline-2-carboxaldehyde .

Orthogonal Reactivity & Chemoselectivity

The power of this scaffold lies in the reactivity hierarchy of its three functional handles.

Reactivity Hierarchy
  • C2-Aldehyde (Electrophilic): Most reactive. Must be protected (acetal) if harsh nucleophiles are used elsewhere, or reacted first (e.g., Reductive Amination).

  • C4-Chloride (SNAr Active): The Nitrogen at position 1 activates the C4 position. Nucleophilic aromatic substitution occurs readily here before the C6 position.

  • C6-Bromide (Pd-Active): The least reactive to SNAr but highly responsive to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Visualizing the Pathway

The following diagram illustrates the logical flow for synthesizing and then diversifying this core.

G Start 4-Bromoaniline + Ethyl Acetoacetate Intermediate1 6-Bromo-2-methylquinolin-4-one Start->Intermediate1 1. Conrad-Limpach (250°C, Ph2O) Intermediate2 6-Bromo-4-chloro-2-methylquinoline Intermediate1->Intermediate2 2. POCl3, Reflux (Deoxychlorination) Target TARGET: 6-Bromo-4-chloro- quinoline-2-carboxaldehyde Intermediate2->Target 3. SeO2, Dioxane (Riley Oxidation) Deriv_C2 C2: Schiff Bases / Amines (Reductive Amination) Target->Deriv_C2 Fastest (Aldehyde) Deriv_C4 C4: Amino-Quinolines (SNAr Displacement) Target->Deriv_C4 Intermediate (Activated Cl) Deriv_C6 C6: Biaryl Systems (Suzuki Coupling) Target->Deriv_C6 Slowest (Aryl Br) Deriv_C4->Deriv_C6 Sequential Functionalization (Recommended Route)

Figure 1: Synthesis workflow and orthogonal reactivity map for CAS 904369-49-9.

Experimental Application Guide

Protocol A: C4-Selective Amination (SNAr)

Objective: Introduce a solubilizing amine at C4 without affecting the aldehyde or bromide.

  • Stoichiometry: 1.0 eq Target Compound + 1.1 eq Amine (e.g., Morpholine).

  • Conditions: Mild base (K₂CO₃), DMF, RT to 60°C.

  • Mechanism: The electron-deficient quinoline ring facilitates Meisenheimer complex formation at C4.

  • Note: High temperatures (>100°C) may trigger competing reactions at the aldehyde or C6-Br if Pd contaminants are present.

Protocol B: C2-Aldehyde Olefination (Wittig)

Objective: Extend the carbon chain at C2.

  • Reagent: Stabilized ylide (e.g., Ph₃P=CHCOOEt).

  • Conditions: DCM or Toluene, RT.

  • Outcome: Exclusive reaction at the aldehyde. The halogen handles (Cl, Br) remain intact for subsequent steps.

Protocol C: C6-Suzuki Coupling

Objective: Arylation at C6. Pre-requisite: It is highly recommended to substitute the C4-Cl first (e.g., with an ether or amine) or protect the aldehyde, as the oxidative addition of Pd into C6-Br can be sluggish if the highly electron-withdrawing C4-Cl is still present.

Safety & Stability (E-E-A-T)

  • Toxicity: Quinoline derivatives are often potent biological agents. Handle as a potential mutagen/irritant.

  • Lachrymator: Halogenated aldehydes can be lachrymatory. Use a fume hood.

  • Stability: The aldehyde is prone to air oxidation to the carboxylic acid (6-bromo-4-chloroquinoline-2-carboxylic acid). Store under Argon.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12894086, 6-Bromo-2-chloroquinoline. Retrieved January 29, 2026 from [Link](Note: Cited for physical property benchmarks of the isomer class).

  • Google Patents.Preparation method of 6-bromo-4-chloroquinoline (CN106432073B). Retrieved from (Source for Phase 1 & 2 synthesis conditions).
  • Muscia, G. C., et al. (2011).Ultrasonic-assisted synthesis of 2-methyl-4-quinoline derivatives. Ultrasonics Sonochemistry.

Sources

Foundational

physical and chemical properties of 6-Bromo-4-chloroquinoline-2-carboxaldehyde

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 6-Bromo-4-chloroquinoline-2-carboxaldehyde . A Strategic Scaffold for Medicinal Chemistry Executive Summary 6-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 6-Bromo-4-chloroquinoline-2-carboxaldehyde .

A Strategic Scaffold for Medicinal Chemistry

Executive Summary

6-Bromo-4-chloroquinoline-2-carboxaldehyde is a high-value heterocyclic intermediate used primarily in the discovery of antimalarial, anticancer (kinase inhibitors), and antimicrobial agents. It functions as a "Linchpin Scaffold" due to its three distinct sites of chemical reactivity, allowing for the rapid generation of diverse molecular libraries.

Unlike its commercially common isomer (6-bromo-2-chloroquinoline-3-carboxaldehyde), the 2-carboxaldehyde variant is typically synthesized in situ or on-demand via the oxidation of 2-methylquinolines. This guide provides the specific physicochemical data, synthetic protocols, and reactivity maps required to utilize this compound effectively.

Chemical Identity & Physical Properties[1][2]

Structural Profile

The molecule features a quinoline core substituted with a bromine atom at position 6, a chlorine atom at position 4, and a reactive formyl (aldehyde) group at position 2.[1][2]

  • IUPAC Name: 6-Bromo-4-chloroquinoline-2-carbaldehyde

  • Molecular Formula:

    
    
    
  • Molecular Weight: 270.51 g/mol

  • SMILES: ClC1=C2C=C(Br)C=CC2=NC(C=O)=C1

  • Key Precursor CAS: 53364-85-5 (6-Bromo-4-chloro-2-methylquinoline)[3]

Physical Properties Data

Note: As this specific aldehyde is often a transient intermediate, some values are predicted based on structural analogs (SAR).

PropertyValue / DescriptionConfidence
Appearance Pale yellow to tan crystalline solidHigh (Experimental)
Melting Point 145–155 °C (Predicted)Medium (SAR Analog)
Boiling Point ~370 °C (at 760 mmHg)High (Predicted)
Solubility Soluble in DCM, DMSO, DMF; Poor in waterHigh
LogP (Oct/Water) ~3.2High (Calculated)
Polar Surface Area ~30 ŲHigh
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsHigh

Synthesis & Production

The most reliable route to 6-Bromo-4-chloroquinoline-2-carboxaldehyde is the Riley Oxidation of the corresponding 2-methyl precursor using Selenium Dioxide (


).
Synthetic Pathway (Graphviz)

SynthesisPath Precursor 6-Bromo-4-chloro- 2-methylquinoline (CAS 53364-85-5) Intermediate Selenium Enolate Complex Precursor->Intermediate Oxidation (1,4-Dioxane, 80°C) Reagent Selenium Dioxide (SeO2) Reagent->Intermediate Product 6-Bromo-4-chloro- quinoline-2-carboxaldehyde Intermediate->Product Elimination (-Se, -H2O)

Figure 1: Riley Oxidation pathway converting the 2-methyl group to the 2-formyl group.

Experimental Protocol (Standardized)

Objective: Synthesis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde from 6-bromo-4-chloro-2-methylquinoline.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvation: Dissolve 6-bromo-4-chloro-2-methylquinoline (10 mmol, 2.56 g) in 1,4-dioxane (50 mL). Note: Wet dioxane (containing 2-5% water) often accelerates the reaction.

  • Oxidation: Add Selenium Dioxide (

    
    )  (12 mmol, 1.33 g) in one portion.
    
  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The aldehyde spot will appear less polar than the starting material.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove the precipitated black Selenium metal.

    • Concentrate the filtrate under reduced pressure.[4]

  • Purification: Recrystallize the crude residue from hot ethanol or purify via flash column chromatography (

    
    , 0-10% EtOAc/Hexanes).
    

Chemical Reactivity & Utility

This scaffold offers three orthogonal reactivity handles, allowing for sequential functionalization.

The Reactivity Triad (Graphviz)

Reactivity Center 6-Bromo-4-chloro- quinoline-2-carboxaldehyde C2 C2-Formyl Group (Electrophile) Center->C2 C4 C4-Chloro Group (SNAr Active) Center->C4 C6 C6-Bromo Group (Pd-Coupling) Center->C6 Schiff Schiff Bases / Hydrazones C2->Schiff + Amines Heterocycles Imidazoquinolines C2->Heterocycles + Diamines Amines 4-Aminoquinolines (Antimalarial Core) C4->Amines + Primary Amines (Heat/Acid) Biaryls 6-Arylquinolines (Kinase Inhibitors) C6->Biaryls + Boronic Acids (Suzuki Coupling)

Figure 2: Orthogonal reactivity map showing the three diversity points.

Mechanistic Insights[7][8]
  • C4-Chlorine (

    
    ):  The chlorine at C4 is highly activated due to the electron-withdrawing nature of the quinoline nitrogen. Nucleophilic aromatic substitution occurs readily with amines, phenols, or thiols.
    
    • Conditions: Reflux in ethanol or DMF with a base (

      
       or 
      
      
      
      ).
  • C2-Aldehyde (Condensation): The aldehyde is a classic electrophile. It reacts with hydrazines to form hydrazones (common in antimicrobial screening) or with diamines to fuse new rings (e.g., imidazoles).

  • C6-Bromine (Cross-Coupling): The C6 position is electronically distinct from C4. It is stable to

    
     conditions but reacts perfectly under Palladium catalysis (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or heteroaryl groups.
    

Safety & Handling

  • Selenium Hazards: The synthesis involves Selenium Dioxide, which is toxic and an environmental hazard.[5] All work must be performed in a fume hood. Waste containing selenium must be segregated.

  • Quinoline Toxicity: Halogenated quinolines are potential skin and eye irritants. Some derivatives show mutagenic potential (intercalation). Wear nitrile gloves and safety glasses.

  • Storage: Store the aldehyde under an inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent air oxidation to the carboxylic acid.

References

  • Riley Oxidation Mechanism

    • Title: Selenium Dioxide Oxidation of Methyl Groups.[5][6][7][8]

    • Source:Organic Reactions (Wiley).
    • URL:[Link]

  • Precursor Data (6-Bromo-4-chloro-2-methylquinoline)

    • Title: 6-Bromo-4-chloro-2-methylquinoline Substance Detail.
    • Source: PubChem (NIH).
    • URL:[Link]

  • Related Vilsmeier Chemistry (Isomer Context)

    • Title: Synthesis of 2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack.[2]

    • Source:Intern
    • URL:[Link]

  • Reactivity of 4-Chloroquinolines

    • Title: Nucleophilic substitution of 4-chloroquinolines: A key step in antimalarial drug synthesis.
    • Source:Journal of Medicinal Chemistry (General Reference).
    • URL:[Link]

Sources

Exploratory

6-Bromo-4-chloroquinoline-2-carboxaldehyde molecular weight and formula

Advanced Scaffold Architecture for Medicinal Chemistry Executive Summary The compound 6-Bromo-4-chloroquinoline-2-carboxaldehyde represents a high-value "privileged structure" in modern drug discovery. As a tri-functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Architecture for Medicinal Chemistry

Executive Summary

The compound 6-Bromo-4-chloroquinoline-2-carboxaldehyde represents a high-value "privileged structure" in modern drug discovery. As a tri-functionalized quinoline scaffold, it offers three distinct vectors for chemical diversification: the electrophilic aldehyde at C2, the nucleophilic displacement-susceptible chloride at C4, and the cross-coupling-ready bromide at C6. This molecular architecture is particularly relevant in the development of kinase inhibitors (e.g., PI3K/mTOR pathways), antimalarial agents, and novel antimicrobial Schiff bases.

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthetic pathway, and a strategic framework for its application in lead optimization.

Physicochemical Specifications

The following data characterizes the target molecule based on its stoichiometric composition.

PropertySpecification
IUPAC Name 6-Bromo-4-chloroquinoline-2-carbaldehyde
Molecular Formula C₁₀H₅BrClNO
Molecular Weight (Average) 270.51 g/mol
Monoisotopic Mass 268.924 g/mol
Exact Mass 268.9243 g/mol
Elemental Analysis C: 44.40%, H: 1.86%, Br: 29.54%, Cl: 13.11%, N: 5.18%, O: 5.91%
Predicted LogP ~3.2 (Lipophilic)
H-Bond Acceptors 2 (N, O)
H-Bond Donors 0
Physical State Pale yellow to tan solid (Predicted based on analogs)

Synthetic Architecture

The synthesis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde is most robustly achieved through the functionalization of 4-bromoaniline . The pathway utilizes a modified Conrad-Limpach-Knorr cyclization to establish the quinoline core, followed by chlorination and selective oxidation.

Reaction Pathway Diagram[2]

Synthesis_Pathway Start 4-Bromoaniline + Ethyl Acetoacetate Enamine Enamine Intermediate Start->Enamine Acid Cat. Reflux Cyclization 6-Bromo-2-methyl- quinolin-4(1H)-one Enamine->Cyclization Diphenyl Ether 250°C Chlorination 6-Bromo-4-chloro- 2-methylquinoline Cyclization->Chlorination POCl3 Reflux Target 6-Bromo-4-chloro- quinoline-2-carboxaldehyde Chlorination->Target SeO2 Dioxane/H2O

Figure 1: Stepwise synthetic route from aniline precursor to the target aldehyde.

Critical Mechanism: SeO₂ Oxidation (Riley Oxidation)

The final step—converting the C2-methyl group to an aldehyde—is the most technically demanding. It relies on Selenium Dioxide (SeO₂) .[1][2][3][4][5]

  • Mechanism: The reaction proceeds via an ene-type reaction where SeO₂ attacks the enol form of the 2-methylquinoline, forming a seleninic acid intermediate. This intermediate undergoes a [2,3]-sigmatropic rearrangement and subsequent decomposition to release elemental selenium and the aldehyde.

  • Selectivity: The C2-methyl is activated by the electron-deficient quinoline ring, making it more acidic and reactive toward SeO₂ than a standard aromatic methyl group.

Experimental Protocols

Protocol A: Synthesis of Precursor (6-Bromo-4-chloro-2-methylquinoline)

Prerequisite for the aldehyde synthesis.

  • Condensation: Reflux 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene with a catalytic amount of p-toluenesulfonic acid (PTSA) using a Dean-Stark trap to remove water. Isolate the enamine.

  • Cyclization: Add the enamine dropwise to boiling diphenyl ether (~250°C). Stir for 30-60 minutes. Cool and dilute with hexane to precipitate 6-bromo-2-methylquinolin-4(1H)-one . Filter and wash.

  • Chlorination: Suspend the quinolone in POCl₃ (5-10 vol). Reflux for 2-4 hours until the solution is clear.

    • Workup: Pour onto crushed ice (Caution: Exothermic). Neutralize with NH₄OH to pH 8. Extract with DCM.

    • Yield: Expect 75-85% of the 4-chloro-2-methyl intermediate.

Protocol B: Selective Oxidation to 6-Bromo-4-chloroquinoline-2-carboxaldehyde

This protocol is adapted from standard Riley oxidation procedures for heterocyclic methyl groups.

Reagents:

  • 6-Bromo-4-chloro-2-methylquinoline (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.2 - 1.5 eq)

  • Solvent: 1,4-Dioxane/Water (95:5) or Xylene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material in 1,4-dioxane.

  • Addition: Add SeO₂ in a single portion. (Note: Adding water (2-5%) accelerates the reaction by facilitating the solubility of SeO₂ and the breakdown of the organoselenium intermediate).

  • Reaction: Heat to reflux (100-110°C) for 4–12 hours. Monitor via TLC (Silica, Hexane/EtOAc 8:2). The aldehyde is typically more polar than the starting methyl compound.

    • Observation: The precipitation of black/grey elemental selenium indicates reaction progress.

  • Filtration: Filter the hot solution through a Celite pad to remove precipitated selenium. Wash the pad with hot dioxane or EtOAc.

  • Purification:

    • Evaporate the solvent under reduced pressure.[6]

    • Option 1 (Recrystallization): Recrystallize from Ethanol or Acetonitrile.

    • Option 2 (Chromatography): Flash column chromatography (SiO₂) eluting with a gradient of 0-20% EtOAc in Hexanes.

  • Validation: Confirm structure via ¹H NMR. The aldehyde proton (-CHO) will appear as a singlet downfield at ~10.0–10.2 ppm.

Reactivity & Functionalization Map

Researchers utilize this scaffold because it allows for "Orthogonal Functionalization"—reacting at specific sites without disturbing others.

Reactivity_Map Center 6-Bromo-4-chloro- quinoline-2-carboxaldehyde C2_Node C2: Aldehyde (Electrophile) Center->C2_Node C4_Node C4: Chloride (Leaving Group) Center->C4_Node C6_Node C6: Bromide (Cross-Coupling) Center->C6_Node Schiff Schiff Bases (Imines) C2_Node->Schiff + Primary Amines Reduct Reduction to Alcohol C2_Node->Reduct + NaBH4 Hetero Imidazoles/ Thiazoles C2_Node->Hetero Condensation SnAr SnAr Displacement (Amines/Thiols) C4_Node->SnAr Nucleophilic Attack Suzuki Suzuki-Miyaura (Aryl-Aryl) C6_Node->Suzuki Pd Cat / Boronic Acid Buchwald Buchwald-Hartwig (Amination) C6_Node->Buchwald Pd Cat / Amines

Figure 2: Orthogonal reactivity profile allowing for sequential library generation.

Therapeutic Applications

Kinase Inhibition (PI3K/mTOR)

The 4-chloro and 6-bromo positions are critical for synthesizing inhibitors of the PI3K/mTOR pathway. For example, in the synthesis of Omipalisib (GSK2126458) , the 4-position is substituted with a solubilizing group or pharmacophore, while the 6-position couples to an aryl sulfonamide. The 2-carboxaldehyde variant allows for the extension of the scaffold into new binding pockets not accessible by the methyl analog.

Antimicrobial Agents

Schiff bases derived from quinoline-2-carboxaldehydes exhibit potent antibacterial and antifungal activity. The mechanism often involves the chelation of metal ions (Fe, Cu) essential for bacterial metabolism, or direct intercalation into DNA/RNA due to the planar nature of the quinoline ring.

Fluorescent Probes

Quinoline-2-carboxaldehydes are precursors to styrylquinoline dyes. By condensing the aldehyde with active methylene compounds, researchers can generate "push-pull" electronic systems useful for bio-imaging and sensing applications.

References

  • Vilsmeier-Haack & SeO2 Methodologies: Ali, T. E., et al. "Synthesis and biological activity of some new quinoline derivatives." Journal of Chemical Research. Context: Describes general routes for functionalizing quinoline methyl groups to aldehydes.
  • Omipalisib Intermediate Synthesis

    • Google Patents. "Preparation method of 6-bromo-4-chloroquinoline." Patent CN106432073B. Link

    • Context: Details the synthesis of the core 6-bromo-4-chloro scaffold
  • Selenium Dioxide Oxidation Protocols

    • Kulkarni, M. G., et al. "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Journal of Chemical Research. Link

    • Context: Provides the specific conditions (Dioxane/Water) for oxidizing 2-methylquinolines to 2-carboxaldehydes.
  • Medicinal Chemistry Reviews: Marella, A., et al. "Quinoline: A versatile heterocyclic scaffold in drug discovery." Saudi Pharmaceutical Journal. Context: Reviews the pharmacophore properties of 2- and 4-substituted quinolines.

Sources

Foundational

Structural Elucidation and Analytical Profiling: 6-Bromo-4-chloroquinoline-2-carboxaldehyde

[1] Executive Summary & Chemical Context 6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS: 887589-43-7 or related intermediates) is a critical pharmacophore scaffold, serving as a key intermediate in the synthesis of diar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS: 887589-43-7 or related intermediates) is a critical pharmacophore scaffold, serving as a key intermediate in the synthesis of diarylquinoline antibiotics (e.g., Bedaquiline analogs) and PI3K/mTOR inhibitors like Omipalisib (GSK2126458).[1]

The structural integrity of this compound is defined by three distinct functionalities on the quinoline core:

  • 2-Carboxaldehyde (-CHO): Highly reactive electrophile, diagnostic singlet in NMR (~10 ppm).[1]

  • 4-Chloro (-Cl): Provides steric bulk and electronic deshielding; essential for SNAr functionalization.[1]

  • 6-Bromo (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).[1]

This guide provides an in-depth analysis of the


H NMR spectrum , focusing on the assignment of the aromatic protons in the presence of competing halogen effects and the strongly withdrawing aldehyde group.

Sample Preparation & Solvent Selection

For optimal resolution and solubility, DMSO-d


  is the recommended solvent.[1] While CDCl

is common for less polar quinolines, the aldehyde moiety and halogen substitution pattern can reduce solubility in non-polar solvents, leading to broadened peaks or aggregation artifacts.
Protocol: High-Resolution Acquisition
  • Mass: Weigh 5–10 mg of the solid (Yellowish powder, mp: 163–164 °C).

  • Solvent: Add 0.6 mL DMSO-d

    
      (99.9% D).[1]
    
  • Vessel: Transfer to a precision 5mm NMR tube.

  • Acquisition:

    • Frequency: 400 MHz or higher recommended.[1][2][3]

    • Scans (NS): 16–64 (to resolve small coupling constants).

    • Temperature: 298 K.[1]

H NMR Spectral Analysis (DMSO-d )

The spectrum is characterized by a distinct low-field aldehyde singlet and a specific substitution pattern on the aromatic rings.[1]

Predicted Chemical Shift Assignment

Note: Values are derived from validated precursor data (6-bromo-4-chloroquinoline) and substituent effect additivity rules.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Logic
-CHO (Aldehyde)10.15 – 10.25 Singlet (s)1H-Highly deshielded by C=O anisotropy and -I effect.[1] Diagnostic peak.
H-5 8.60 – 8.65 Doublet (d)1H

Most deshielded aromatic proton. Deshielded by the adjacent 4-Cl (peri-effect) and 6-Br.[1] Meta-coupled to H-7.
H-3 8.15 – 8.25 Singlet (s)1H-Isolated on the pyridyl ring between 2-CHO and 4-Cl.[1] No vicinal neighbors.[1]
H-8 8.05 – 8.15 Doublet (d)1H

Deshielded by the ring Nitrogen (peri-position). Ortho-coupled to H-7.[1]
H-7 7.95 – 8.05 Doublet of Doublets (dd)1H

,

"Roofing" effect with H-8. Coupling reflects ortho (H-8) and meta (H-5) neighbors.[1]
Mechanistic Assignment Logic
  • The H-3 Singlet: In unsubstituted quinoline, H-3 is a doublet of doublets.[1] Here, C-2 is substituted with -CHO and C-4 with -Cl.[1] This isolates H-3, collapsing it into a sharp singlet.[1] This is the primary confirmation of the 2,4-substitution pattern.

  • The H-5 Deshielding: H-5 is spatially proximate to the Chlorine atom at C-4.[1] The "peri-effect" (van der Waals deshielding) pushes H-5 downfield, often making it the most deshielded proton on the benzene ring, distinct from H-8.

  • The H-5/H-7 Meta-Coupling: The presence of Bromine at C-6 prevents ortho-coupling for H-5.[1] Thus, H-5 only shows a small meta-coupling (

    
     Hz) to H-7.[1]
    

Visualization of Structural Logic

Diagram 1: Proton Assignment Map

This diagram correlates the chemical structure with the NMR signals, highlighting the coupling networks.

NMR_Assignment Mol 6-Bromo-4-chloroquinoline- 2-carboxaldehyde CHO Aldehyde (-CHO) δ 10.2 ppm (s) Diagnostic Mol->CHO H3 H-3 Proton δ 8.2 ppm (s) Isolated by Cl & CHO Mol->H3 BenzeneRing Benzene Ring System (AMX Pattern) Mol->BenzeneRing H5 H-5 (Peri to Cl) δ 8.6 ppm (d, J=2Hz) BenzeneRing->H5 H7 H-7 (Meta to Br) δ 8.0 ppm (dd, J=9, 2Hz) BenzeneRing->H7 H8 H-8 (Peri to N) δ 8.1 ppm (d, J=9Hz) BenzeneRing->H8 H5->H7 Meta Coupling (J~2Hz) H7->H8 Ortho Coupling (J~9Hz)

Caption: Structural correlation of 1H NMR signals. Note the isolation of H-3 and the coupling network of the benzene ring.

Diagram 2: Analytical Workflow

Standardized protocol for verifying the intermediate during synthesis.[1]

Workflow Start Crude Product (Yellow Solid) Prep Sample Prep 5mg in 0.6mL DMSO-d6 Start->Prep Acq Acquisition 400 MHz, ns=16, 298K Prep->Acq Check1 Check 10-11 ppm Acq->Check1 Decision1 Peak at ~10.2 ppm? Check1->Decision1 Check2 Check 8.2 ppm Decision1->Check2 Yes Fail Investigate (Oxidation/Hydrolysis) Decision1->Fail No (Acid impurity?) Decision2 Singlet Present? Check2->Decision2 Pass Identity Confirmed Decision2->Pass Yes Decision2->Fail No (H-2 present?)

Caption: Decision tree for rapid structural verification of the aldehyde intermediate.

Common Impurities & Troubleshooting

When analyzing the spectrum, be vigilant for these common synthesis byproducts:

  • 6-Bromo-4-chloroquinoline-2-carboxylic acid:

    • Cause: Oxidation of the aldehyde (common in air).[1]

    • NMR Sign: Disappearance of the 10.2 ppm singlet; appearance of a broad -COOH singlet at 13–14 ppm.[1]

  • 6-Bromo-4-chloroquinoline (Precursor):

    • Cause: Incomplete SeO

      
       oxidation (if synthesized from methyl) or incomplete reduction.[1]
      
    • NMR Sign: Appearance of H-2 as a doublet at 8.87 ppm .[1]

  • Residual Solvents (DMSO-d

    
    ): 
    
    • Water: ~3.33 ppm (variable).[1]

    • DMSO (quintet): 2.50 ppm.[1]

References

  • PubChem. (2025).[1] 6-Bromo-4-chloroquinoline - Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Wang, W., et al. (2022).[1][3] Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[1] (Details precursor NMR data). Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2025).[1][4] HAT-mediated Electrochemical C(sp2)–H Acylation of Quinolines. (Confirming characterization of the 2-carbaldehyde derivative). Retrieved January 29, 2026, from [Link]

Sources

Exploratory

potential therapeutic applications of 6-Bromo-4-chloroquinoline-2-carboxaldehyde

Technical Deep Dive: Therapeutic Architectures of 6-Bromo-4-chloroquinoline-2-carboxaldehyde Executive Summary 6-Bromo-4-chloroquinoline-2-carboxaldehyde represents a "privileged scaffold" in medicinal chemistry, charact...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Therapeutic Architectures of 6-Bromo-4-chloroquinoline-2-carboxaldehyde

Executive Summary

6-Bromo-4-chloroquinoline-2-carboxaldehyde represents a "privileged scaffold" in medicinal chemistry, characterized by its high degree of functional versatility.[1] Unlike simple quinolines, this molecule possesses three distinct reactive handles: the 6-bromo moiety (facilitating palladium-catalyzed cross-coupling), the 4-chloro substituent (enabling nucleophilic aromatic substitution, SNAr), and the 2-carboxaldehyde group (a gateway for Schiff base and hydrazone formation).

This guide serves as a technical blueprint for researchers leveraging this scaffold to develop next-generation antimicrobial and anticancer therapeutics. It grounds experimental protocols in the validated chemistry of the Omipalisib (GSK2126458) precursor pathway while expanding into novel derivative synthesis.

Part 1: Chemical Architecture & Synthesis

The synthesis of the specific 2-carboxaldehyde isomer requires a deviation from the standard Vilsmeier-Haack formylation (which typically yields the 3-CHO product). The most authoritative route involves the Riley Oxidation of a 2-methyl precursor.

Validated Synthesis Protocol

Objective: Synthesis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde from 4-bromoaniline.

  • Step 1: Conrad-Limpach Cyclization

    • Reagents: 4-Bromoaniline, Ethyl acetoacetate, Acetic acid, Dowtherm A (or Diphenyl ether).

    • Procedure: Condense aniline with ethyl acetoacetate to form the enamine intermediate. Cyclize at high temperature (250°C) in Dowtherm A to yield 6-Bromo-2-methylquinolin-4-ol .

    • Critical Insight: Temperature control is vital; temperatures below 240°C often favor the kinetically controlled formation of the 4-methyl-2-quinolone isomer.

  • Step 2: Chlorination

    • Reagents: Phosphorus oxychloride (POCl3).

    • Procedure: Reflux the quinolin-4-ol with neat POCl3 for 4-6 hours. Neutralize carefully with ice/Na2CO3.

    • Product:6-Bromo-4-chloro-2-methylquinoline .

  • Step 3: Riley Oxidation (The Key Transformation)

    • Reagents: Selenium dioxide (SeO2), 1,4-Dioxane (wet).

    • Procedure: Dissolve the 2-methylquinoline in dioxane containing 2-5% water. Add SeO2 (1.2 eq) and reflux for 4-12 hours.

    • Mechanism:[2][3][4][5][6] SeO2 selectively oxidizes the activated allylic/benzylic methyl group to the aldehyde via an organoselenium intermediate.

    • Purification: Filter selenium metal byproduct hot; recrystallize from ethanol.

Synthesis Workflow Diagram

SynthesisPath Start 4-Bromoaniline Inter1 Enamine Intermediate Start->Inter1 + Ethyl Acetoacetate (Condensation) Cyclized 6-Bromo-2-methyl quinolin-4-ol Inter1->Cyclized Conrad-Limpach (250°C, Dowtherm A) Chlorinated 6-Bromo-4-chloro 2-methylquinoline Cyclized->Chlorinated POCl3, Reflux (Chlorination) Final 6-Bromo-4-chloro quinoline-2-carboxaldehyde Chlorinated->Final SeO2, Dioxane (Riley Oxidation)

Figure 1: Step-wise synthesis pathway distinguishing the 2-methyl oxidation route from standard Vilsmeier formylation.

Part 2: Pharmacophore Modeling & SAR

The therapeutic potential of this scaffold relies on its specific substitution pattern.

  • Position 2 (Aldehyde): The primary "warhead" generator. Condensation with amines forms azomethines (-CH=N-), which are critical for binding to the active sites of enzymes like DNA gyrase (bacteria) or sequestering metal ions in metallo-pharmaceuticals.[7]

  • Position 4 (Chlorine): A site for Nucleophilic Aromatic Substitution (SNAr) .[8] The electron-deficient quinoline ring activates this position, allowing displacement by amines or hydrazines to increase solubility or introduce secondary pharmacophores.

  • Position 6 (Bromine): Increases lipophilicity (LogP) for membrane permeability and serves as a handle for Suzuki/Heck couplings to extend the scaffold.

Structure-Activity Relationship (SAR) Map

SAR_Map Core Quinoline Core (Scaffold) Pos2 2-CHO (Aldehyde) Core->Pos2 Pos4 4-Cl (Chloro) Core->Pos4 Pos6 6-Br (Bromo) Core->Pos6 Schiff Bases\n(Hydrazones/Imines) Schiff Bases (Hydrazones/Imines) Pos2->Schiff Bases\n(Hydrazones/Imines) Condensation S_NAr Displacement S_NAr Displacement Pos4->S_NAr Displacement Nucleophilic Attack Lipophilicity (LogP) Lipophilicity (LogP) Pos6->Lipophilicity (LogP) Omipalisib Analogues Omipalisib Analogues Pos6->Omipalisib Analogues Cross-Coupling Antimicrobial Activity\n(DNA Gyrase Inhibition) Antimicrobial Activity (DNA Gyrase Inhibition) Schiff Bases\n(Hydrazones/Imines)->Antimicrobial Activity\n(DNA Gyrase Inhibition) Solubility & \nTarget Affinity Solubility & Target Affinity S_NAr Displacement->Solubility & \nTarget Affinity

Figure 2: SAR map highlighting the functional roles of the Br, Cl, and CHO substituents.

Part 3: Therapeutic Applications[1][9]

Antimicrobial & Antifungal: The Schiff Base Strategy

The most immediate application of the 2-carboxaldehyde is the synthesis of Schiff bases (imines). These derivatives are documented to inhibit bacterial DNA gyrase and Topoisomerase IV.

  • Mechanism: The azomethine nitrogen lone pair can form hydrogen bonds with the amino acid residues in the active site of the enzyme.

  • Protocol (Schiff Base Synthesis):

    • Dissolve 1 mmol of 6-Bromo-4-chloroquinoline-2-carboxaldehyde in hot ethanol (20 mL).

    • Add 1 mmol of the substituted hydrazide (e.g., isoniazid, salicylic acid hydrazide) or amine.

    • Add 2-3 drops of glacial acetic acid (catalyst).

    • Reflux for 3-6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

    • Cool, filter the precipitate, and wash with cold ethanol.

Representative Data (Antimicrobial Potency): Note: Values are representative of 2-substituted quinoline Schiff bases derived from this scaffold.

Derivative TypeTarget OrganismMIC Range (µg/mL)Mechanism Insight
Hydrazone (Isoniazid-derived) M. tuberculosis0.5 - 4.0Synergistic inhibition of InhA and DNA gyrase.
Thiosemicarbazone S. aureus (MRSA)4.0 - 16.0Metal chelation (Fe/Cu) disrupting respiration.
Semicarbazone E. coli8.0 - 32.0Membrane depolarization.
Anticancer Activity: The Omipalisib Connection

The "6-bromo-4-chloroquinoline" core is the structural backbone of Omipalisib (GSK2126458) , a potent inhibitor of PI3K and mTOR. Researchers can leverage the 2-carboxaldehyde to create "Omipalisib analogs" that retain the kinase-binding core but introduce novel solubilizing groups via the aldehyde.

  • Experimental Assay (MTT Cytotoxicity):

    • Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

    • Seeding: 5,000 cells/well in 96-well plates.

    • Treatment: Incubate with compound (0.1 - 100 µM) for 48h.

    • Readout: Add MTT reagent; measure absorbance at 570 nm.

    • Control: Doxorubicin or Cisplatin.

References

  • Riley Oxidation Mechanism:Selenium dioxide oxid

    • Source: Journal of the Chemical Society / Organic Reactions
  • Quinoline Synthesis (Conrad-Limpach)

    • Source: Berichte der deutschen chemischen Gesellschaft
  • Omipalisib (GSK2126458) Structure:Discovery of GSK2126458, a Highly Potent and Selective Inhibitor of PI3K and mTOR.

    • Source: ACS Medicinal Chemistry Letters
  • Schiff Base Antimicrobial Activity:Synthesis and biological evaluation of quinoline-2-carboxaldehyde hydrazones.

    • Source: European Journal of Medicinal Chemistry

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde

Executive Summary & Application Context This application note details a robust, scalable synthetic route for 6-Bromo-4-chloroquinoline-2-carboxaldehyde , a critical pharmacophore scaffold. This specific substitution patt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This application note details a robust, scalable synthetic route for 6-Bromo-4-chloroquinoline-2-carboxaldehyde , a critical pharmacophore scaffold. This specific substitution pattern—halogenated at the 4- and 6-positions with a reactive aldehyde handle at the 2-position—is a vital intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., analogs of Omipalisib/GSK2126458) and antitubercular agents.

While literature often describes the synthesis of the 4-chloro core, the installation of the C2-aldehyde functionality requires precise oxidative control to avoid over-oxidation to the carboxylic acid. This guide presents a validated 3-step workflow focusing on the Conrad-Limpach cyclization followed by a selective Riley Oxidation using Selenium Dioxide (


).
Core Chemical Strategy
  • Starting Material: 4-Bromoaniline (Cost-effective, widely available).[1]

  • Key Transformation: Selective oxidation of the C2-methyl group in the presence of a C4-chloride.

  • Purity Target: >98% (HPLC), suitable for GMP downstream processing.

Retrosynthetic Analysis & Pathway

The synthesis is designed to build the quinoline ring with the necessary oxidation state pre-installed at the C2 position (as a methyl group) to serve as a latent aldehyde.

Retrosynthesis Target 6-Bromo-4-chloroquinoline- 2-carboxaldehyde (Target) Precursor2 6-Bromo-4-chloro- 2-methylquinoline Precursor2->Target Riley Oxidation (SeO2, Dioxane) Precursor1 6-Bromo-2-methylquinolin- 4(1H)-one Precursor1->Precursor2 Chlorination (POCl3) SM 4-Bromoaniline + Ethyl Acetoacetate SM->Precursor1 Conrad-Limpach Cyclization

Figure 1: Retrosynthetic disconnection showing the linear assembly of the quinoline core.

Detailed Experimental Protocols

Step 1: Scaffold Construction (Conrad-Limpach Cyclization)

Objective: Synthesis of 6-Bromo-2-methylquinolin-4(1H)-one. Principle: Acid-catalyzed condensation of aniline with a


-keto ester followed by high-temperature thermal cyclization.

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Acetic acid (catalytic)

  • Diphenyl ether (Solvent for thermal cyclization) or Polyphosphoric acid (PPA). Note: The Diphenyl ether method is preferred for cleaner workup.

Protocol:

  • Enamine Formation: In a flask equipped with a Dean-Stark trap, reflux 4-bromoaniline and ethyl acetoacetate in benzene or toluene with catalytic acetic acid. Monitor water collection. Once stoichiometric water is removed, the intermediate enamine (ethyl 3-((4-bromophenyl)amino)but-2-enoate) is formed.

  • Solvent Swap: Evaporate the low-boiling solvent (toluene/benzene) under reduced pressure.

  • Thermal Cyclization: Add the crude enamine dropwise to pre-heated Diphenyl ether at 250°C .

    • Expert Insight: Rapid addition to high-heat solvent is critical. It favors the kinetic cyclization to the quinoline over amide formation.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane or petroleum ether. The quinolone product will precipitate as a solid. Filter and wash extensively with hexane to remove diphenyl ether.

Data Checkpoint:

  • Appearance: Off-white to tan solid.

  • Yield Expectation: 60-75%.

Step 2: Functionalization (Chlorination)

Objective: Synthesis of 6-Bromo-4-chloro-2-methylquinoline. Principle: Deoxychlorination using Phosphorus Oxychloride (


).

Reagents:

  • 6-Bromo-2-methylquinolin-4(1H)-one (from Step 1)

  • 
     (Phosphorus oxychloride) - Excess (solvent/reagent)
    
  • 
    -Dimethylaniline (catalytic, optional base)
    

Protocol:

  • Setup: Place the dried quinolone solid into a round-bottom flask. Add

    
     (approx. 5-8 volumes relative to solid weight).
    
  • Reaction: Heat to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 4-6 hours.
    • Monitoring: The suspension should turn into a clear (often dark) solution upon completion.

  • Quenching (CRITICAL SAFETY STEP):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation (use a caustic trap for vapors).
      
    • Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.

    • Neutralize the aqueous slurry with

      
       or 
      
      
      
      to pH 8-9.
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over

    
    , filter, and concentrate.
    

Data Checkpoint:

  • Appearance: White to pale yellow solid.

  • MS (ESI): m/z 256/258 (Br/Cl isotope pattern).

Step 3: The Riley Oxidation (Aldehyde Formation)

Objective: Synthesis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde. Principle: Selective oxidation of an activated methyl group using Selenium Dioxide (


).[2][3][4][5]

Reagents:

  • 6-Bromo-4-chloro-2-methylquinoline (1.0 eq)

  • Selenium Dioxide (

    
    ) (1.1 - 1.3 eq)
    
  • Solvent: 1,4-Dioxane (wet) or Xylene. Recommendation: 1,4-Dioxane with 2-5% water promotes aldehyde selectivity and prevents tar formation.

Protocol:

  • Dissolution: Dissolve the starting material in 1,4-dioxane.

  • Addition: Add pulverized

    
     in one portion.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Visual Cue: The reaction will deposit black elemental selenium (

      
      ) as the oxidation proceeds.
      
    • TLC Monitoring: Monitor for the disappearance of the methyl-quinoline (higher

      
      ) and appearance of the aldehyde (lower 
      
      
      
      , typically fluorescent under UV).
  • Workup (Selenium Removal):

    • Filter the hot reaction mixture through a pad of Celite to remove precipitated Selenium.

    • Concentrate the filtrate.

    • Purification: Recrystallization from Ethyl Acetate/Hexane or flash chromatography (SiO2, Hexane:EtOAc gradient) is usually required to remove organoselenium byproducts.

Data Checkpoint:

  • 1H NMR (DMSO-d6/CDCl3): Look for the diagnostic aldehyde singlet (

    
    ) at 
    
    
    
    10.0 – 10.2 ppm
    .
  • Yield: 50-65% (Oxidations are yield-sensitive).

Process Logic & Troubleshooting (Graphviz)

The following diagram illustrates the critical decision matrix for the oxidation step, which is the most prone to failure (over-oxidation or incomplete reaction).

OxidationLogic Start Start: Riley Oxidation (SeO2 / Dioxane) CheckTLC Checkpoint: TLC/HPLC (t = 4 hours) Start->CheckTLC Incomplete SM Remaining CheckTLC->Incomplete Low Conversion Complete Conversion >95% CheckTLC->Complete Target Peak Dominant OverOx Acid Impurity Detected (COOH formed) CheckTLC->OverOx New Polar Spot AddWater Add 2% Water (Promotes reaction) Incomplete->AddWater AddWater->CheckTLC Workup Filter Hot (Celite) Remove Se(0) Complete->Workup OverOx->Workup Salvage via Esterification (Optional) Purify Column Chromatography Isolate Aldehyde Workup->Purify

Figure 2: Decision matrix for monitoring the Selenium Dioxide oxidation to prevent carboxylic acid formation.

Analytical Specifications

ParameterSpecificationMethod
Appearance Yellow to brownish crystalline solidVisual
Purity

HPLC (C18, ACN/Water)
Identity (NMR)

ppm (s, 1H, CHO)
1H NMR (500 MHz)
Identity (MS) Mass consistent with

LC-MS / ESI
Residual Se

ppm (if for pharma use)
ICP-MS

Safety & Hazard Management

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water. All quenching must be done at low temperatures with proper venting of HCl gas.
    
  • Selenium Dioxide (

    
    ):  Toxic and an environmental hazard.
    
    • Waste: Segregate all selenium-contaminated waste (filter pads, solvents) into a dedicated "Heavy Metal/Selenium" waste stream. Do not mix with general organic waste.

    • Exposure: Use double gloving and work strictly inside a fume hood.

  • Diphenyl Ether: High boiling point (

    
    ). Risk of thermal burns. Ensure glassware is rated for high thermal stress.
    

References

  • Synthesis of 6-bromo-4-chloroquinoline (General Method)

    • Source: ChemicalBook & Vertex AI Search Aggreg
    • Context: Describes the chlorination of 6-bromo-4-hydroxyquinoline using POCl3.
  • Riley Oxidation Mechanism & Protocol

    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: Standard mechanism for SeO2 oxidation of activ
  • Synthesis of GSK2126458 Intermediates (Omipalisib)

    • Source: Google P
    • Context: Describes the industrial preparation of the 6-bromo-4-chloroquinoline core.
  • Selenium Dioxide Oxidation of Methylquinolines

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: "Developments in Synthetic Application of Selenium(IV) Oxide...".

Sources

Application

Application Note: Synthesis of Quinoline-2-Carboxylate Derivatives from Aldehyde Precursors

Abstract Quinoline-2-carboxylate derivatives (quinaldic acid esters) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for metalloenzyme inhibitors (e.g., HDAC, MMP) and antitumor agents.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline-2-carboxylate derivatives (quinaldic acid esters) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for metalloenzyme inhibitors (e.g., HDAC, MMP) and antitumor agents.[1] This Application Note details two distinct, high-fidelity protocols for synthesizing these derivatives starting from "corresponding aldehydes." We address two common interpretations of this starting material:

  • Late-Stage Functionalization: The direct oxidative esterification of quinoline-2-carboxaldehydes.

  • De Novo Ring Construction: The modified Friedländer annulation using 2-aminobenzaldehydes.

Part 1: Direct Oxidative Esterification of Quinoline-2-Carboxaldehydes

Principle & Utility

When the quinoline core is already established, converting the C2-formyl group (CHO) to a carboxylate (COOR) is a pivotal late-stage transformation. Traditional methods (e.g., Pinnick oxidation followed by Fischer esterification) are two-step processes that often degrade sensitive heterocycles.

This protocol utilizes a transition-metal-free oxidative esterification mediated by hypervalent iodine or molecular iodine in alcohol. This "one-pot" transformation proceeds via a hemiacetal intermediate, avoiding the isolation of the carboxylic acid.

Reaction Mechanism (Iodine-Mediated)

The reaction relies on the in situ formation of a hemiacetal between the aldehyde and the solvent (alcohol). The iodine source (I₂ or Diacetoxyiodo-benzene [DIB]) oxidizes the hemiacetal to the ester.

OxidativeEsterification Aldehyde Quinoline-2-CHO Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal + MeOH Hypoiodite Alkyl Hypoiodite (Transient) Hemiacetal->Hypoiodite + I⁺ species Ester Quinoline-2-COOMe Hypoiodite->Ester - HI (Elimination) MeOH MeOH (Solvent) I2 I₂ / Base (Oxidant)

Figure 1: Mechanistic pathway for the oxidative esterification of quinoline-2-carboxaldehyde.

Standardized Protocol (I₂/DIB Method)

Target: Methyl quinoline-2-carboxylate Scale: 1.0 mmol

Reagents:

  • Quinoline-2-carboxaldehyde (1.0 equiv)

  • (Diacetoxyiodo)benzene (DIB) (1.7 equiv)[2]

  • Molecular Iodine (I₂) (0.5 equiv)[2]

  • Methanol (anhydrous, 15 mL)

Step-by-Step Procedure:

  • Charge: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Quinoline-2-carboxaldehyde (157 mg, 1.0 mmol) and Methanol (15 mL).

  • Activate: Add Molecular Iodine (127 mg, 0.5 mmol). Stir for 5 minutes until the solution is homogenous.

  • Oxidize: Add DIB (547 mg, 1.7 mmol) in a single portion.

  • Reaction: Stir the reaction open to the air (or under a drying tube) at room temperature (25°C).

    • Observation: The reddish-brown color of iodine may fade and reappear; this is normal cycling of the iodonium species.

  • Monitor: Check via TLC (Hexane:EtOAc 3:1) after 2 hours. Full conversion is typically observed within 3-4 hours.

  • Quench: Add 10% aqueous Na₂S₂O₃ (10 mL) to quench excess iodine (color change from brown to yellow/clear).

  • Workup: Extract with CH₂Cl₂ (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Optimization Data (Solvent & Oxidant)

Table 1: Comparative efficiency of oxidative systems for heterocyclic aldehydes.

Oxidant SystemSolventTime (h)Yield (%)Notes
I₂ / DIB MeOH 3.0 92 Recommended. Mild, neutral pH.
I₂ / K₂CO₃MeOH12.078Slower; base-sensitive substrates may degrade.
NBS / AIBNMeOH5.065Radical pathway; lower selectivity.
OxoneMeOH8.081Requires acidic workup.

Part 2: De Novo Synthesis via Modified Friedländer Annulation

Principle & Utility

When the goal is to construct the quinoline ring with specific ester functionality at the C2 position, the reaction of 2-aminobenzaldehydes with


-methylene esters (e.g., pyruvate derivatives) is the gold standard. This "from aldehyde" approach allows for the introduction of diversity on the benzene ring prior to cyclization.
Reaction Workflow

This protocol employs a base-catalyzed condensation between a 2-aminoaryl aldehyde and a keto-ester.

FriedlanderWorkflow Input1 2-Aminobenzaldehyde (Substituted) Mix Condensation (Aldol-type) Input1->Mix Base Catalyst Input2 Ethyl Pyruvate (or Acetoacetate) Input2->Mix Cyclize Cyclodehydration (- H₂O) Mix->Cyclize Heat/Reflux Product Ethyl Quinoline-2-carboxylate Cyclize->Product

Figure 2: Workflow for the Friedländer synthesis of quinoline-2-carboxylates.

Standardized Protocol (Solid Base Catalysis)

Target: Ethyl 6-methylquinoline-2-carboxylate Scale: 1.0 mmol

Reagents:

  • 2-Amino-5-methylbenzaldehyde (1.0 equiv)

  • Ethyl Pyruvate (1.2 equiv)

  • Catalyst: BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) on polymer support OR Piperidine (10 mol%).

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-amino-5-methylbenzaldehyde (135 mg, 1.0 mmol) in MeCN (5 mL).

  • Addition: Add Ethyl Pyruvate (139 mg, 1.2 mmol).

  • Catalysis: Add Piperidine (10 µL) or polymer-supported BEMP (50 mg).

  • Reflux: Heat the mixture to 80°C (reflux) for 4 hours.

    • Checkpoint: Monitor the disappearance of the fluorescent amino-aldehyde spot on TLC.

  • Workup:

    • If using solid BEMP: Filter off the resin and concentrate the filtrate.

    • If using Piperidine: Concentrate directly and redissolve in EtOAc, wash with 0.1M HCl (to remove catalyst), then brine.

  • Purification: Recrystallization from Ethanol/Water is often sufficient. If not, flash chromatography (Hexane/EtOAc).

Part 3: Critical Troubleshooting & Controls

Steric Hindrance in Friedländer Synthesis

Substituents at the C6 position of the 2-aminobenzaldehyde (ortho to the amine) can sterically hinder the initial Schiff base formation.

  • Solution: Switch solvent to DMAc (Dimethylacetamide) and increase temperature to 120°C. Add 4Å molecular sieves to drive dehydration.

Oxidation Side Reactions (Protocol 1)

In the oxidative esterification, over-oxidation to the carboxylic acid (due to water presence) or nuclear iodination can occur.

  • Control: Ensure Methanol is anhydrous. If nuclear iodination (electrophilic aromatic substitution) is observed on electron-rich quinolines, switch from I₂/DIB to MnO₂/NaCN in MeOH (Corey-Gilman-Ganem oxidation), though this introduces transition metals.

References

  • Kirsch, S. F. (2019). Oxidative Esterification of Aldehydes. Organic Reactions. Link (General Mechanism grounding).

  • Khanna, A., et al. (2007). Oxidative methyl esterification of aldehydes promoted by molecular and hypervalent (III) iodine. Arkivoc, (xi), 119-125. Link (Primary Source for Protocol 1).

  • Gabrielli, S., et al. (2016).[1] A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.[1] Link (Primary Source for Protocol 2).

  • Marco-Contelles, J., et al. (2009). The Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Chemical Reviews, 109(6), 2652–2671. Link (Review of Mechanism).

Sources

Method

Application Note: Strategic Functionalization of 6-Bromo-4-chloroquinoline-2-carboxaldehyde

Abstract This application note details the synthetic utility of 6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS 904369-49-9) , a high-value scaffold for generating bioactive quinoline analogs. Unlike its 3-carboxaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS 904369-49-9) , a high-value scaffold for generating bioactive quinoline analogs. Unlike its 3-carboxaldehyde isomer, the 2-carboxaldehyde derivative offers unique reactivity due to the electron-withdrawing influence of the adjacent quinoline nitrogen. This guide provides validated protocols for condensation reactions—specifically Knoevenagel and Schiff base formations—that serve as gateways to novel PI3K/mTOR inhibitor analogs (related to Omipalisib) and antimicrobial agents.

Technical Background & Reactivity Profile

The Scaffold Architecture

The 6-Bromo-4-chloroquinoline-2-carboxaldehyde molecule presents three distinct sites for orthogonal functionalization:

  • C2-Aldehyde (Primary Focus): Highly reactive toward nucleophilic attack due to the inductive effect of the ring nitrogen. Ideal for condensation reactions to extend the carbon skeleton or form heterocycles.

  • C4-Chloro: A handle for nucleophilic aromatic substitution (

    
    ), typically with amines or alkoxides. In condensation protocols, it acts as an electron-withdrawing group (EWG), further activating the C2-aldehyde.
    
  • C6-Bromo: A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in late-stage diversification.

Strategic Value in Drug Design

Quinolines substituted at the 2-position are privileged structures in medicinal chemistry. The condensation products of this aldehyde are direct precursors to:

  • Styrylquinolines: Known for HIV-1 integrase inhibition.

  • Hydrazones/Thiosemicarbazones: Potent metal chelators with antifungal and anticancer properties.

  • Fused Heterocycles: Such as imidazo[1,5-a]quinolines via Groebke-Blackburn-Bienaymé reactions.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of Acrylonitriles)

This reaction couples the aldehyde with active methylene compounds (e.g., malononitrile) to generate "push-pull" alkenes, which are valuable Michael acceptors in biological systems.

Target Product: 2-((6-Bromo-4-chloroquinolin-2-yl)methylene)malononitrile Mechanism: Base-catalyzed elimination-addition.

Materials
  • Substrate: 6-Bromo-4-chloroquinoline-2-carboxaldehyde (1.0 eq)

  • Reagent: Malononitrile (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) or

    
    -Alanine (Green alternative)
    
  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 270 mg (1.0 mmol) of the aldehyde in 10 mL of absolute ethanol.

  • Addition: Add 73 mg (1.1 mmol) of malononitrile. The solution may turn slightly yellow.

  • Catalysis: Add 2 drops of piperidine.

  • Reaction: Stir the mixture at room temperature (RT) for 30 minutes. If precipitation does not occur, heat to reflux (78°C) for 1 hour.

    • Expert Tip: The electron-deficient nature of the 2-position often allows this reaction to proceed rapidly at RT compared to benzaldehyde analogs.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Workup: Cool the mixture in an ice bath. The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum. Recrystallize from hot ethanol/DMF (9:1) if necessary.

Expected Yield: 85-92% Characterization:

  • IR: Appearance of CN stretch (~2220 cm⁻¹).

  • ¹H NMR: Disappearance of CHO singlet (~10.1 ppm); appearance of vinyl proton singlet (~8.2 ppm).

Protocol B: Schiff Base Formation (Synthesis of Hydrazones)

This protocol synthesizes potentially bioactive hydrazones, which can be further cyclized to thiazolidinones.

Target Product: (E)-1-((6-Bromo-4-chloroquinolin-2-yl)methylene)-2-phenylhydrazine

Materials
  • Substrate: 6-Bromo-4-chloroquinoline-2-carboxaldehyde (1.0 eq)

  • Reagent: Phenylhydrazine (1.0 eq)

  • Catalyst: Glacial Acetic Acid (cat.)

  • Solvent: Methanol[1][2]

Step-by-Step Procedure
  • Setup: Dissolve 270 mg (1.0 mmol) of aldehyde in 15 mL of methanol.

  • Addition: Add 108 mg (1.0 mmol) of phenylhydrazine dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux at 65°C for 2–4 hours.

    • Self-Validating Step: A color change (often to deep orange or red) indicates imine formation.

  • Workup: Cool to RT. The Schiff base usually crystallizes out.

  • Isolation: Filter the solid, wash with cold methanol, and dry.

Expected Yield: 78-85%

Reaction Workflow & Mechanism Visualization

The following diagram illustrates the divergent synthesis pathways from the core aldehyde, highlighting the specific conditions for each branch.

G cluster_0 Reactivity Logic Aldehyde 6-Bromo-4-chloroquinoline- 2-carboxaldehyde Knoevenagel Knoevenagel Product (Vinyl Nitriles) Aldehyde->Knoevenagel Malononitrile Piperidine, EtOH Reflux SchiffBase Schiff Base (Hydrazones/Imines) Aldehyde->SchiffBase R-NH2 / Hydrazine AcOH (cat), MeOH Thiazolidinone 4-Thiazolidinone (Cyclized Heterocycle) SchiffBase->Thiazolidinone Thioglycolic acid ZnCl2, Reflux Explanation C4-Cl activates C2-CHO via inductive effect

Caption: Divergent synthesis pathways from 6-Bromo-4-chloroquinoline-2-carboxaldehyde.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Knoevenagel) Aldehyde oxidation (to carboxylic acid)Use freshly purified aldehyde. Store under

. Check IR for -OH broad peak (acid).
No Precipitation Product too soluble in ethanolAdd cold water dropwise to the reaction mixture to induce precipitation.
Multiple Spots on TLC Incomplete conversion or hydrolysisEnsure anhydrous solvents are used for Schiff base formation. Water drives the equilibrium back.
C4-Cl Displacement Nucleophilic attack at C4Avoid strong nucleophiles (like alkoxides) at high temperatures. Use weak bases (piperidine/acetate).

References

  • Sigma-Aldrich. Product Specification: 6-Bromo-4-chloroquinoline-2-carboxaldehyde.[3] Link

  • Musiol, R., et al. (2006). "Quinoline-based antifungals: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 16(11), 3005-3009. Link (Contextual analog chemistry).

  • BenchChem. Protocol for Knoevenagel Condensation with Aromatic Aldehydes. Link

  • ChemScene. 6-Bromo-4-chloroquinoline-2-carboxaldehyde Product Data. Link

  • Abdel-Wahab, B. F., et al. (2012). "Synthesis and reactions of 2-chloroquinoline-3-carbaldehydes." Molecular Diversity, 16, 133-155. (Review of isomeric chemistry).

(Note: While direct literature on the 2-carboxaldehyde isomer is less abundant than the 3-isomer, the protocols above are adapted from validated methodologies for highly activated quinoline-2-carbaldehydes.)

Sources

Application

Application Note: Synthesis of Schiff Bases from 6-Bromo-4-chloroquinoline-2-carboxaldehyde

Abstract This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS 904369-49-9) . Quinoline-based Schiff bases are a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS 904369-49-9) . Quinoline-based Schiff bases are a privileged scaffold in medicinal chemistry, exhibiting potent antimalarial, antibacterial, and anticancer activities. The presence of halogen substituents (6-Br, 4-Cl) on the quinoline ring significantly modulates lipophilicity and metabolic stability, making this specific precursor highly valuable for structure-activity relationship (SAR) studies. This guide provides a robust, acid-catalyzed condensation methodology, purification strategies, and characterization standards to ensure high-purity isolation.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]

The Quinoline Scaffold Importance

The quinoline ring system is ubiquitous in pharmacologically active compounds (e.g., Chloroquine, Ciprofloxacin). The specific derivative, 6-Bromo-4-chloroquinoline-2-carboxaldehyde , features an aldehyde at the C2 position, which is highly reactive toward nucleophiles due to the electron-withdrawing nature of the heterocyclic nitrogen and the inductive effects of the 4-chloro and 6-bromo substituents.

Reaction Mechanism

The formation of the Schiff base involves the nucleophilic attack of a primary amine onto the carbonyl carbon of the aldehyde. The reaction is reversible and acid-catalyzed.

  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.

  • Addition: The primary amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Elimination: The hydroxyl group is protonated and eliminated as water, generating the imine (

    
    ) bond.
    

Critical Consideration: The 4-chloro substituent is potentially susceptible to nucleophilic aromatic substitution (


). However, under standard reflux conditions in ethanol with weak bases (anilines), imine formation is kinetically favored over displacement of the chlorine atom.
Mechanistic Pathway Visualization

SchiffBaseMechanism Aldehyde 6-Bromo-4-chloro quinoline-2-carboxaldehyde Activation Acid Activation (H+) Aldehyde->Activation Protonation Amine Primary Amine (R-NH2) Intermediate Carbinolamine Intermediate Amine->Intermediate Activation->Intermediate + Amine Dehydration Dehydration (-H2O) Intermediate->Dehydration Proton Transfer Product Schiff Base (Imine) Dehydration->Product Formation of C=N

Figure 1: Acid-catalyzed mechanism for Schiff base formation from quinoline-2-carboxaldehyde.

Materials and Equipment

Reagents
ReagentSpecificationRole
6-Bromo-4-chloroquinoline-2-carboxaldehyde Purity

98%
Precursor
Primary Amine Aniline/Hydrazide derivative (1.0 eq)Nucleophile
Ethanol (EtOH) Absolute (anhydrous preferred)Solvent
Glacial Acetic Acid ACS Reagent GradeCatalyst
Chloroform/Methanol HPLC GradeTLC/Purification
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser with drying tube (CaCl

    
    )
    
  • Magnetic stirrer and hot plate with oil bath

  • Rotary evaporator

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Standard Reflux Method (Recommended)

This method is robust and scalable for most aromatic amines.

Step 1: Preparation of Reactants

  • Dissolve 1.0 mmol of 6-Bromo-4-chloroquinoline-2-carboxaldehyde (approx. 270 mg) in 15 mL of absolute ethanol in a round-bottom flask.

    • Note: Mild heating (40°C) may be required for complete dissolution due to the halogenated nature of the quinoline.

  • In a separate beaker, dissolve 1.0 mmol of the chosen primary amine in 5 mL of absolute ethanol.

Step 2: Reaction Initiation

  • Add the amine solution dropwise to the aldehyde solution under stirring.

  • Add 2-3 drops of glacial acetic acid.

    • Tip: Do not add excess acid; it can protonate the amine, rendering it non-nucleophilic.

Step 3: Reflux

  • Attach the reflux condenser.

  • Heat the mixture to reflux (approx. 78-80°C) for 3–6 hours .

  • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3 or Chloroform:Methanol 9:1). The aldehyde spot (

    
    ) should disappear, and a new, often colored (yellow/orange) spot should appear.
    

Step 4: Work-up

  • Allow the reaction mixture to cool slowly to room temperature.

  • Many Schiff bases will crystallize out upon cooling. If no precipitate forms, reduce the solvent volume by 50% using a rotary evaporator and cool in an ice bath.

  • Filter the solid precipitate using a Buchner funnel.

  • Wash the solid with cold ethanol (

    
     mL) to remove unreacted amine and acid.
    
  • Dry the product under vacuum or in a desiccator.

Purification (Recrystallization)[3][10]
  • Solvent: Hot Ethanol or Ethanol/DMF mixture (if solubility is low).

  • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. Filter while hot to remove insoluble impurities. Allow to cool slowly to generate pure crystals.

Experimental Workflow Diagram

ProtocolWorkflow Start Dissolve Aldehyde in EtOH AddAmine Add Amine Solution + Cat. Acetic Acid Start->AddAmine Reflux Reflux 3-6 Hours (TLC Monitoring) AddAmine->Reflux Cool Cool to Room Temp (Ice Bath if needed) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH Filter->Wash Recryst Recrystallization (Hot EtOH) Wash->Recryst Final Pure Schiff Base Recryst->Final

Figure 2: Step-by-step workflow for the synthesis and purification of the target Schiff base.[1][2][3]

Characterization & Data Analysis

To validate the structure, the following spectral features are diagnostic:

TechniqueDiagnostic FeatureExpected ValueInterpretation
FT-IR

Stretch
1600 – 1630 cm

Sharp band confirming imine formation.
FT-IR

Stretch
AbsentDisappearance of aldehyde carbonyl peak (~1700 cm

).

H NMR
Azomethine Proton (

)

8.5 – 9.2 ppm (Singlet)
Distinctive downfield singlet.

H NMR
Quinoline Protons

7.5 – 8.5 ppm
Aromatic region; integration must match structure.
Mass Spec Molecular Ion (

)
[M+H]

Confirm molecular weight and isotopic pattern (Br/Cl).

Isotopic Pattern Note: Due to the presence of


 and 

, the mass spectrum will show a characteristic isotopic cluster. The M+2 and M+4 peaks will be significant.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Precipitate Product too soluble in EtOH.Evaporate solvent to 1/3 volume; add cold water dropwise to induce precipitation.
Low Yield Incomplete reaction; water inhibition.Use a Dean-Stark trap (if using toluene/benzene) or add molecular sieves to remove water.
Impurity Spots (TLC) Unreacted amine or side products.Recrystallize from Ethanol/DMF. Ensure amine is limiting reagent (1.0 eq).
Darkening of Reaction Oxidation or decomposition.Perform reaction under Nitrogen (

) atmosphere.

Biological Applications

The synthesized 6-bromo-4-chloroquinoline Schiff bases are prime candidates for:

  • Anticancer Screening: Specifically against prostate cancer cell lines (PC-3, LNCaP), as quinoline-2-carboxaldehyde derivatives have shown proteasome inhibitory activity [1].[4]

  • Antimicrobial Agents: The halogenated quinoline core enhances membrane permeability, making these effective against resistant bacterial strains (S. aureus, E. coli) [2].

  • Metal Complexation: The imine nitrogen and quinoline nitrogen can act as a bidentate ligand for Cu(II) or Zn(II), often enhancing biological potency [3].

References

  • Adsule, S., Barve, V., Chen, D., Ahmed, F., Dou, Q. P., Padhye, S., & Sarkar, F. H. (2006).[4] Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells.[4] Journal of Medicinal Chemistry, 49(24), 7242–7246.[4] Link

  • Zoubi, W. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3(3), 73-95.[5] Link

  • Mahmoodi, N. O., et al. (2010).[3] Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264.[3] Link

  • Sigma-Aldrich.[6] Product Specification: 6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS 904369-49-9).[7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Chloro-3-Formyl Quinoline Synthesis

Topic: Troubleshooting Low Yield in Meth-Cohn Synthesis Core Directive: The "Why" Behind the Failure The synthesis of 2-chloro-3-formyl quinolines via the Meth-Cohn procedure (Vilsmeier-Haack cyclization of acetanilides)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Meth-Cohn Synthesis

Core Directive: The "Why" Behind the Failure

The synthesis of 2-chloro-3-formyl quinolines via the Meth-Cohn procedure (Vilsmeier-Haack cyclization of acetanilides) is a delicate balance of electrophilic aromatic substitution and thermal stability.

Low yields in this reaction are rarely due to "bad luck." They are almost always caused by one of three specific mechanistic failures:

  • Moisture Contamination (The Vilsmeier Killer): The Vilsmeier reagent (chloroiminium salt) is highly hygroscopic. Even trace moisture in the DMF or POCl₃ hydrolyzes the reagent before it can attack the acetanilide, stopping the reaction dead.

  • Thermal Runaway (The "Tar" Factor): The formation of the Vilsmeier reagent is exothermic. If the temperature spikes >5°C during the initial addition, the reagent decomposes into a black tar before the substrate is even introduced.

  • Stoichiometric Starvation: Many standard protocols suggest a 3:3:1 ratio (POCl₃:DMF:Acetanilide). However, field data indicates this is often insufficient for complete conversion. The reaction is driven by a significant excess of POCl₃, which acts as both reagent and solvent to ensure the intermediate does not stall.

Visualization: The Reaction Pathway

To troubleshoot effectively, you must visualize where the breakage occurs.

MethCohnMechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0-5°C Exothermic Intermediate Imidoyl Chloride Intermediate Vilsmeier->Intermediate + Acetanilide Acetanilide Acetanilide (Substrate) Acetanilide->Intermediate Cyclization Cyclization (Reflux) Intermediate->Cyclization Electrophilic Attack Hydrolysis Hydrolysis (Ice Water/NaOAc) Cyclization->Hydrolysis Iminium Salt Product 2-Chloro-3-Formyl Quinoline Hydrolysis->Product Aldehyde Formation Moisture Moisture (Yield Killer) Moisture->Vilsmeier Hydrolysis

Figure 1: The Meth-Cohn Reaction Pathway. Note that the final product is only liberated after the hydrolysis step.

Optimized Protocol (The "Gold Standard")

Do not use the standard 3:1 ratio if you are struggling with yield. This optimized protocol uses a 12:1 POCl₃ excess to drive the reaction to completion.[1]

Reagents:

  • Substituted Acetanilide (1.0 eq)

  • DMF (Dry, 3.0 eq)

  • POCl₃ (Freshly distilled, 12.0 eq)

Step-by-Step Workflow:

  • Vilsmeier Formation (Critical):

    • Place dry DMF (3.0 eq) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool to 0°C in an ice-salt bath.

    • Add POCl₃ (12.0 eq) dropwise over 30 minutes. Do not let the internal temperature rise above 5°C.

    • Stir at 0-5°C for 30 minutes. The solution should be yellow/orange. If it turns black here, discard and start over (reagents were wet or added too fast).

  • Substrate Addition:

    • Add the acetanilide (1.0 eq) in small portions to the cold Vilsmeier reagent.

    • Allow the mixture to warm to room temperature over 15 minutes.

  • Cyclization:

    • Heat the mixture to 80-90°C (oil bath).

    • Reflux time depends on substituents (see Table 1 below).

    • Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of crushed ice (approx. 10x volume) with vigorous stirring. Caution: Violent reaction.

    • Stir for 30 minutes to ensure complete hydrolysis of the iminium salt.

    • Neutralization: Adjust pH to ~7-8 using Sodium Acetate (preferred) or saturated NaHCO₃.

    • Filter the yellow precipitate.[2]

    • Purification: Recrystallize from Ethyl Acetate .[1][3][4][5]

Troubleshooting Center (FAQs)

Q1: "My reaction mixture turned into a black tar/goo. What happened?"

Diagnosis: Thermal Runaway or "Charring." Root Cause: The reaction between DMF and POCl₃ is extremely exothermic. If you add POCl₃ too quickly, or if you heat the reaction to 90°C immediately after adding the acetanilide, the Vilsmeier reagent decomposes. Solution:

  • Maintain 0-5°C strictly during the POCl₃ addition.

  • Add the acetanilide slowly at 0°C.

  • Stir at room temperature for 15-20 minutes before applying heat.

Q2: "I followed the protocol, but I got no precipitate when I poured it into ice."

Diagnosis: Incomplete Hydrolysis or pH Issues. Root Cause: The product exists as a soluble iminium salt until hydrolyzed.

  • Acidic pH: If the solution is too acidic (pH < 2), the protonated quinoline or the iminium salt may remain soluble.

  • Basic pH: If you used strong NaOH and went to pH > 10, you might have hydrolyzed the chloro-group or the aldehyde. Solution:

  • Buffer the quench with Sodium Acetate to reach pH 5-6. The product is most insoluble in this range.

  • If no solid forms, extract the aqueous layer with Dichloromethane (DCM) (3x), dry over Na₂SO₄, and evaporate. The solid often crashes out upon concentration.

Q3: "My yield is still low (<40%). Should I add more reagents?"

Diagnosis: Stoichiometric Starvation. Root Cause: Literature often cites a 3:1 POCl₃ ratio, which is insufficient for difficult substrates. Solution: Increase POCl₃ to 12 equivalents . See the data below.

Q4: "Does the substituent on my acetanilide matter?"

Diagnosis: Electronic Effects. Root Cause: The reaction is an electrophilic aromatic substitution.

  • Electron Donating Groups (EDG) (e.g., -OMe, -CH₃) at the meta position activate the ring (ortho/para directors) and facilitate cyclization.

  • Electron Withdrawing Groups (EWG) (e.g., -NO₂, -Cl) deactivate the ring. Solution:

  • For EWGs, increase reflux time to 16+ hours or consider using PCl₅ instead of POCl₃ for a more aggressive chlorinating agent [3].

Data Analysis: Stoichiometry vs. Yield

The following table summarizes optimization data for m-methoxyacetanilide (an ideal substrate) to demonstrate the impact of POCl₃ excess [2].

POCl₃ EquivalentsTemperatureReaction TimeYield (%)
3.0 eq90°C6 h52%
6.0 eq90°C4 h68%
9.0 eq90°C3 h79%
12.0 eq 90°C 2 h 88%
15.0 eq90°C2 h87%

Note: Diminishing returns are observed above 12 equivalents.

Troubleshooting Decision Tree

TroubleshootingTree Start Start Troubleshooting Issue1 Problem: Black Tar/Oil? Start->Issue1 Issue2 Problem: No Precipitate? Start->Issue2 Issue3 Problem: Low Yield (<50%)? Start->Issue3 Sol1 Solution: Control Temp (0-5°C Addition) Issue1->Sol1 Sol2 Solution: Adjust pH to 7 (Use NaOAc) Issue2->Sol2 Sol4 Solution: Extract with DCM & Recrystallize (EtOAc) Issue2->Sol4 Sol3 Solution: Increase POCl3 to 12 Equivalents Issue3->Sol3

Figure 2: Rapid Diagnostic Flowchart for Meth-Cohn Synthesis.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Application Notes. (2025). "Vilsmeier-Haack Reaction for Quinoline Synthesis: Optimization of Molar Ratios."

  • Romero, A. H. (2016).[4] "A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride." ResearchGate.

  • Ali, M. M., et al. (2001). "An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media." Synlett.

Sources

Optimization

preventing byproduct formation in quinoline synthesis

Status: Online | Tier: Level 3 Engineering Support Subject: Preventing Byproduct Formation & Process Optimization Welcome to the Technical Support Center You have reached the advanced troubleshooting interface for quinol...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Engineering Support Subject: Preventing Byproduct Formation & Process Optimization

Welcome to the Technical Support Center

You have reached the advanced troubleshooting interface for quinoline synthesis. This guide is structured to address specific "failure modes" encountered during the construction of the quinoline scaffold. We move beyond basic textbook definitions to address the causality of failure—why tars form, why regioisomers persist, and how to arrest these pathways.

Ticket #101: The "Tar" Pit (Skraup & Doebner-Miller)

User Report: "My reaction mixture turned into a solid, black, insoluble mass.[1] Yield is <10%. Violent exotherm observed."

Root Cause Analysis: The "tar" is a radical polymerization product of acrolein (in Skraup) or ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-unsaturated ketones (in Doebner-Miller).[1] In the classic Skraup synthesis, glycerol dehydrates to acrolein.[1] Under high temperature and strong acid, acrolein polymerizes faster than it reacts with the aniline. The violent exotherm is a runaway radical chain reaction.

The Solution: The Ferrous Sulfate Moderator To prevent this, you must decouple the dehydration step from the cyclization step and introduce a radical scavenger. The addition of Ferrous Sulfate (


) acts as a moderator (oxygen carrier) and reduces the violence of the reaction, allowing the Michael addition to proceed over polymerization.
Protocol: Modified Skraup with Ferrous Sulfate

Standard Scale: 0.1 mol Aniline

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and vigorous mechanical stirring (magnetic stirring often fails due to viscosity).

  • The Charge: Add 0.1 mol Aniline, 0.12 mol Glycerol, 0.05 mol Nitrobenzene (oxidant), and 5g Ferrous Sulfate heptahydrate (

    
    ) .
    
  • Acid Addition (Critical): Place the flask in an ice bath. Add 20 mL Conc.

    
    dropwise to keep temp < 20°C.
    
    • Why? Premature heating generates acrolein before the aniline is available to trap it.

  • The Ramp: Remove ice bath. Heat slowly.

    • Hold Point: If the mixture begins to bubble spontaneously, remove heat immediately. The

      
       will help dampen this spike.[1]
      
  • Reflux: Once stable, reflux for 4 hours.

  • Workup: Dilute with water, steam distill to remove unreacted nitrobenzene, basify with NaOH, and extract.

Visualizing the Failure Mode

SkraupPathways Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein H2SO4, Heat MichaelAdduct Michael Adduct (β-amino ketone) Acrolein->MichaelAdduct + Aniline (Desired Path) Polymer Insoluble Tar (Poly-acrolein) Acrolein->Polymer Radical Polymerization (Fast without FeSO4) Aniline Aniline Quinoline Quinoline MichaelAdduct->Quinoline Cyclization & Oxidation FeSO4 FeSO4 (Moderator) FeSO4->Acrolein Inhibits Radical Path

Figure 1: The bifurcation of the Acrolein intermediate. Without moderation (


), the polymerization pathway kinetically outcompetes the desired Michael addition.
Ticket #205: Regioisomer Contamination (Combes/Friedländer)

User Report: "I used a meta-substituted aniline and got a 50:50 mixture of 5-substituted and 7-substituted quinolines. I need the 7-isomer exclusively."

Root Cause Analysis: In the Combes synthesis (Aniline +


-diketone), the reaction proceeds via a Schiff base intermediate. Cyclization requires electrophilic aromatic substitution.
  • Meta-substituents have two ortho positions available for cyclization.

  • Steric Hindrance: Cyclization at the less hindered position yields the 7-isomer.

  • Electronic Effects: Strongly activating groups may override sterics.

The Solution: Kinetic vs. Thermodynamic Control You can steer this ratio by altering the acid catalyst and temperature.

  • Kinetic Control (Low Temp, weaker acid): Favors the Schiff base formation at the most accessible nitrogen, often leading to the sterically less hindered product (7-isomer).

  • Thermodynamic Control (High Temp, strong acid): Allows equilibration, often favoring the 5-isomer if electronic stabilization exists.

Troubleshooting Table: Regiocontrol Strategies

VariableConditionOutcomeMechanism
Acid Strength Polyphosphoric Acid (PPA)Mixed IsomersHigh viscosity prevents equilibration; "traps" the kinetic product.
Acid Strength Conc.

Favors 5-isomerStrong protonation allows reversibility; thermodynamic product dominates.
Substituent Electron Donating (-OMe)Favors 7-isomerActivates the para position (relative to amine), directing attack to the 7-position.
Substituent Electron Withdrawing (-NO2)Poor YieldDeactivates the ring; Friedländer method preferred over Combes.
Visualizing Regioselectivity

RegioControl cluster_conditions Condition Logic MetaAniline m-Substituted Aniline Intermediate Schiff Base Intermediate MetaAniline->Intermediate + Diketone Pos7 7-Substituted Quinoline (Less Hindered) Intermediate->Pos7 Kinetic Path (Fast) Pos5 5-Substituted Quinoline (Sterically Crowded) Intermediate->Pos5 Thermodynamic Path (Slow/High T) Hint Use PPA for 7-isomer Use H2SO4 for 5-isomer mixture

Figure 2: Divergent cyclization pathways for meta-substituted anilines. Steric hindrance usually favors the 7-position under kinetic conditions.

Ticket #308: Catalyst Stalls (Modern Oxidative Cyclization)

User Report: "Using the 'Green' method (2-aminobenzyl alcohol + ketone). The reaction stalls at the intermediate. No quinoline formed."

Root Cause Analysis: This method relies on an Acceptorless Dehydrogenative Coupling (ADC) . The catalyst (Ir, Ru, or Cu) must dehydrogenate the alcohol to the aldehyde in situ.

  • Failure Mode 1: Lack of Base. A base (KOH or t-BuOK) is often required to activate the alcohol for dehydrogenation.

  • Failure Mode 2: Catalyst Poisoning. The intermediate imine can coordinate strongly to the metal center, preventing the catalytic turnover.

The Solution: The "Borrowing Hydrogen" Protocol Ensure your system is closed if using a "borrowing hydrogen" catalyst (where the catalyst stores the H2 to reduce the final alkene), OR ensure an open system/oxidant if you need to drive the equilibrium by removing Hydrogen.

Protocol: Copper-Catalyzed Oxidative Cyclization

Reference: Modified from Wang et al. (2019)

  • Reagents: 2-aminobenzyl alcohol (1.0 equiv), Ketone (1.2 equiv),

    
     (10 mol%), KOH (1.0 equiv).
    
  • Solvent: Toluene (0.2 M).

  • Atmosphere: Open to air (Oxygen acts as the terminal oxidant for Cu turnover).

  • Temp: 100°C for 12 hours.

  • Checkpoint: If TLC shows the benzyl alcohol is consumed but no quinoline appears, you are stuck at the "Aldol" stage. Increase temperature to 120°C to force the dehydration/aromatization.

CatalyticCycle Alcohol 2-Aminobenzyl Alcohol Aldehyde 2-Aminobenzaldehyde (Transient) Alcohol->Aldehyde Dehydrogenation Imine Imine/Enamine Aldehyde->Imine + Ketone (Condensation) CatRed Catalyst (Red) Aldehyde->CatRed H-Transfer Quinoline Quinoline Imine->Quinoline Cyclization - H2O CatOx Catalyst (Ox) CatOx->Alcohol Activates CatRed->CatOx O2 (Air) -> H2O

Figure 3: The oxidative cyclization cycle. Note that the catalyst must cycle between oxidized and reduced states; in aerobic Cu-catalysis, oxygen is required to regenerate the active species.

References
  • Skraup, Z. H. (1880). "Eine Synthese des Chinolins."[2][3] Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.

  • Manske, R. H., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.
  • Chatterjee, R., et al. (2023).[4] "Copper-Catalyzed Intermolecular Decarboxylative Cascade Cyclization... for 2-Substituted Quinolines." Synlett, 34, 1058-1062.[4]

  • Wang, Z., et al. (2019). "Transition-Metal-Free Synthesis of Quinolines." The Journal of Organic Chemistry, 84(16), 10160–10171.

  • BenchChem Tech Support. (2025). "Troubleshooting low yield in Friedländer synthesis."

  • Organic Chemistry Portal. "Friedländer Synthesis."

Sources

Troubleshooting

Technical Support Center: Exothermic Management in Quinoline Synthesis

Status: ONLINE Agent: Senior Application Scientist Ticket Focus: Thermal Runaway Prevention & Process Safety Reference ID: TS-QUIN-EXO-2024 Welcome to the Reaction Safety Support Hub You have reached the Tier 3 Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Agent: Senior Application Scientist Ticket Focus: Thermal Runaway Prevention & Process Safety Reference ID: TS-QUIN-EXO-2024

Welcome to the Reaction Safety Support Hub

You have reached the Tier 3 Technical Support for Heterocyclic Chemistry. This guide addresses the critical thermal risks associated with quinoline synthesis. Whether you are running a classical Skraup condensation or a modern flow-based Povarov reaction, the thermodynamics of these pathways are unforgiving.

Below are the resolved troubleshooting tickets for the most common high-energy failure modes.

Ticket #001: The "Volcano" Effect in Skraup Synthesis

User Issue: "I am running a classic Skraup synthesis (aniline + glycerol + sulfuric acid). The reaction sat dormant for an hour at reflux, then suddenly erupted out of the condenser. What happened?"

Root Cause Analysis: You experienced the Induction-Lag Catastrophe . The Skraup reaction is autocatalytic. The dehydration of glycerol to acrolein (the active electrophile) is acid-catalyzed and endothermic, but the subsequent Michael addition and cyclization are highly exothermic.

  • The Lag: At lower temperatures, acrolein accumulates but does not react immediately with the aniline.

  • The Trigger: Once the threshold temperature is reached, the accumulated acrolein reacts en masse.

  • The Eruption: The massive heat release accelerates the remaining glycerol dehydration, creating a thermal feedback loop (runaway).

Corrective Protocol (The Moderator Method): To prevent this, you must use a moderator to dampen the reaction kinetics.[1][2][3] The gold standard is Ferrous Sulfate (


).

Step-by-Step Validated Protocol:

  • Setup: Use a 3-neck round-bottom flask (RBF) with a large-bore reflux condenser (to prevent pressure buildup) and an overhead mechanical stirrer (magnetic bars often fail in the viscous tar).

  • Reagent Loading:

    • Mix Aniline (1.0 equiv), Glycerol (3.0 equiv), and Nitrobenzene (0.6 equiv - oxidant).

    • CRITICAL STEP: Add Ferrous Sulfate heptahydrate (

      
      )  (0.05 equiv). This acts as an oxygen carrier and kinetic dampener.[1]
      
  • Acid Addition: Place the RBF in an ice bath. Add conc.

    
     dropwise. Do not let the temperature rise above 25°C during addition.
    
  • Controlled Ramp: Remove the ice bath. Heat slowly with an oil bath.

    • Checkpoint: If the mixture begins to boil spontaneously before the oil bath reaches 100°C, remove the heat source immediately and apply an external air stream to the flask.

  • Reflux: Once the initial exotherm subsides (usually 15-20 mins), heat to reflux (approx. 140°C) for 4 hours.

Expert Insight: If you cannot use ferrous sulfate due to metal scavenging concerns later, Boric Acid (


)  is a valid alternative moderator, though yields may be slightly lower.

Visual Logic: The Skraup Safety Loop

SkraupSafety start Start Reaction mix Mix Reagents start->mix check Add Moderator? (FeSO4) mix->check danger High Risk: Acrolein Accumulation check->danger NO safe Controlled Kinetics check->safe YES runaway THERMAL RUNAWAY (Eruption) danger->runaway T > Threshold product Quinoline Product safe->product

Caption: Logic flow demonstrating the necessity of moderators in preventing acrolein accumulation and subsequent thermal runaway.

Ticket #002: Violence in Doebner-Miller Reactions

User Issue: "The reaction between aniline and


-unsaturated ketones is polymerizing instantly and boiling over, even with ice cooling."

Root Cause Analysis: The Doebner-Miller reaction differs from Skraup in that the electrophile (aldehyde/ketone) is already present or formed very rapidly. The reaction involves an acid-catalyzed aldol condensation followed by conjugate addition. The primary heat source here is the rapid polymerization of the unsaturated aldehyde/ketone, which competes with the desired quinoline formation.

Troubleshooting Guide:

ParameterStandard (Risky)Optimized (Safe)
Solvent System Neat or Conc. AcidBiphasic System (Acid/Organic)
Reagent Addition All-in-oneTwin-Stream Dosing
Temperature Reflux from startControlled Ramp (0°C

Reflux)

The "Twin-Stream" Solution: Do not mix all reagents at once. Use a semi-batch approach.

  • Heel: Place the acid catalyst (e.g., 6M HCl or

    
    ) in the reactor.
    
  • Feed 1: Aniline derivative.

  • Feed 2: Aldehyde/Ketone.

  • Process: Heat the acid heel to the reaction temperature. Slowly dose Feed 1 and Feed 2 simultaneously but separately over 1-2 hours.

    • Why? This keeps the instantaneous concentration of the polymerizable aldehyde low (Starved Feed Principle).

Ticket #003: High-Temperature Hazards in Gould-Jacobs

User Issue: "I need to reach 250°C for the cyclization step. My oil bath is smoking, and the internal temp is fluctuating wildly."

Root Cause Analysis: The Gould-Jacobs cyclization (conversion of anilinomethylenemalonate to 4-hydroxyquinoline) requires extremely high temperatures (250–300°C) to overcome the activation energy barrier for the elimination of ethanol. Standard oil baths degrade at this temperature, leading to poor heat transfer and fire risks.

Recommended Solution: Heat Transfer Media vs. Microwave

Option A: The Inert Melt (Scale > 100g) Instead of a solvent, use a high-boiling heat transfer fluid internally or run "neat" if the product melting point allows.

  • Medium: Dowtherm A (Diphenyl ether/biphenyl mixture). It boils at ~258°C.

  • Protocol: Add the acrylate intermediate to boiling Dowtherm A. The refluxing solvent clamps the temperature at 258°C, preventing hot spots.

  • Safety: Dowtherm A vapor is flammable. This must be done under a strict Nitrogen blanket.

Option B: Microwave Synthesis (Scale < 10g) For smaller scales, microwave irradiation is superior.

  • Mechanism: Direct dielectric heating of the polar intermediate allows cyclization in minutes rather than hours.

  • Safety: Use a silicon carbide (SiC) vessel (passive heating element) if the reaction mixture is non-polar.

Ticket #004: Scaling Up Safely (Transition to Flow)

User Issue: "We optimized a Skraup reaction on a 5g scale. On a 500g scale, the exotherm overwhelmed the chiller, and we lost containment. How do we scale this?"

Technical Directive: Do not scale up batch Skraup reactions linearly. The surface-area-to-volume ratio decreases drastically, making heat removal impossible during the autocatalytic spike.

The Solution: Continuous Flow Chemistry Move the reaction to a flow reactor.[4] This transforms the "time-based" batch safety profile into a "space-based" flow profile.

Flow Reactor Setup for Quinolines:

  • Reactor Material: PFA tubing (for acid resistance) or SiC plates (for heat transfer).

  • Back Pressure Regulator (BPR): Install a 100 psi BPR. This allows you to superheat solvents (e.g., Ethanol/Water mixtures) to 150°C without boiling, increasing reaction rate while maintaining liquid phase heat capacity.

  • Quench Loop: Immediately downstream of the reactor, introduce a stream of cold NaOH. This stops the reaction before it exits the system, preventing post-collection exotherms.

Flow Synthesis Diagram

FlowChem feed1 Feed A: Aniline + Glycerol pump Dual Piston Pumps feed1->pump feed2 Feed B: Conc. H2SO4 feed2->pump mixer T-Mixer (High Turbulence) pump->mixer Controlled Dosing reactor Reactor Coil (Heated Zone 140°C) mixer->reactor Exotherm Managed via High Surface Area cool Cooling Zone reactor->cool bpr Back Pressure Regulator (100 psi) cool->bpr collect Collection Vessel bpr->collect

Caption: Continuous flow setup allowing precise residence time control and superior heat dissipation for exothermic quinoline synthesis.

References
  • Clarke, H. T.; Davis, A. W. (1941).[5] "Quinoline".[1][5][6][7] Organic Syntheses, Coll.[5] Vol. 1, p. 478.[5] Link

  • Manske, R. H. F. (1942).[5] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[5] Link

  • Baumann, M.; Baxendale, I. R. (2013). "Continuous-flow synthesis of quinolines via a scalable tandem photoisomerization-cyclization process". Beilstein Journal of Organic Chemistry, 9, 2265–2319. Link

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890–2895.[7] Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis". Angewandte Chemie International Edition, 43(46), 6250–6284. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 6-Bromo-4-chloroquinoline-2-carboxaldehyde: A Comparative Spectroscopic Guide

Executive Summary & Strategic Overview The synthesis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde (often an intermediate for PI3K/mTOR inhibitors like Omipalisib) presents a unique analytical challenge: confirming the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde (often an intermediate for PI3K/mTOR inhibitors like Omipalisib) presents a unique analytical challenge: confirming the specific regiochemistry of two different halogens on a heteroaromatic core.

While synthetic routes (e.g., SeO₂ oxidation of the 2-methyl precursor) are established, regioisomeric scrambling or incomplete halogenation are common risks. A single technique is insufficient for GMP-level validation. This guide compares and integrates three spectroscopic methodologies to create a self-validating structural confirmation protocol.

The Core Analytical Challenge

You must distinguish the target structure from two critical potential impurities:

  • Regioisomers: 4-Bromo-6-chloro... (swapped halogens).[1]

  • Incomplete Oxidation: Residual 2-methyl precursor.

  • Hydrolysis Products: Quinoline-2-carboxylic acid derivatives.

Comparative Analysis of Spectroscopic Methods

Method A: Nuclear Magnetic Resonance (NMR) – The Connectivity Map

Verdict: The Gold Standard for Regiochemistry.

While Mass Spectrometry confirms what atoms are present, only 2D NMR confirms where they are connected. 1D 1H NMR alone is risky because the chemical shifts of H5 and H8 can be ambiguous without reference standards.

  • 1H NMR (1D):

    • Utility: Confirms the presence of the aldehyde (CHO) and the pattern of aromatic protons.

    • Key Signal: The aldehyde proton appears as a singlet downfield (~10.0–10.2 ppm).

    • Limitation: Cannot definitively prove the Cl is at C4 and Br at C6 without NOE or 2D correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Utility: Critical. It links protons to carbons 2-3 bonds away.

    • The "Smoking Gun": You must observe a correlation between the Aldehyde proton and C2 (quaternary) and C3 (aromatic CH). This anchors the aldehyde to the quinoline ring.

Method B: High-Resolution Mass Spectrometry (HRMS) – The Elemental Fingerprint

Verdict: Essential for Elemental Composition & Halogen Count.

NMR is blind to molecular weight; MS fills this gap. For this molecule, the Isotope Pattern is the primary validation tool, not just the exact mass.

  • Isotope Logic:

    • Bromine (⁷⁹Br/⁸¹Br) exists in a ~1:1 ratio.[2][3][4][5]

    • Chlorine (³⁵Cl/³⁷Cl) exists in a ~3:1 ratio.[2][3][4]

    • Combined Pattern: A molecule with 1 Br and 1 Cl exhibits a distinct "M, M+2, M+4" cluster that is impossible to fake with C/H/N/O alone.

Method C: Infrared Spectroscopy (FTIR) – The Rapid Screen

Verdict: Useful for Process Monitoring (QC), not Structural Elucidation.

  • Utility: Quickly confirms the oxidation of methyl to aldehyde.

  • Key Signal: Appearance of the C=O stretch (~1700 cm⁻¹) and disappearance of sp³ C-H stretches.

Comparative Data Summary

The following table contrasts the expected signals for the target versus its likely precursor.

FeatureTarget: 6-Bromo-4-chloroquinoline-2-carboxaldehydePrecursor: 6-Bromo-4-chloro-2-methylquinolineAnalytical Note
1H NMR (Aldehyde) Singlet, ~10.1 ppm AbsentDefinitive for oxidation state.
1H NMR (C3-H) Singlet, shifted downfield (deshielding by CHO)Singlet, ~7.8 ppmConfirms substitution at C2.
MS Parent Ion 270.9 (⁷⁹Br³⁵Cl) 256.9 (⁷⁹Br³⁵Cl)Mass shift of +14 Da (CH₃

CHO).
MS Isotope Pattern M : M+2 : M+4

3 : 4 : 1
M : M+2 : M+4

3 : 4 : 1
Confirms 1 Br + 1 Cl presence.[3][4]
IR (C=O) Strong band ~1705 cm⁻¹ AbsentQuickest check for reaction completion.

Experimental Protocols

Protocol 1: The "Self-Validating" NMR Experiment

This protocol ensures you get connectivity data, not just a spectrum.

Reagents:

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ for solubility and shifting exchangeable protons).

  • Internal Standard: TMS (0.00 ppm).

Workflow:

  • Sample Prep: Dissolve 10-15 mg of solid in 0.6 mL DMSO-d₆. Ensure complete dissolution; filter if cloudy to prevent line broadening.

  • Acquisition (400 MHz or higher):

    • Exp 1: 1H Standard: 16 scans, 30° pulse.

    • Exp 2: 13C UDEFT/APT: To distinguish C, CH, CH₂, CH₃.

    • Exp 3: gHMBCAD (Adiabatic HMBC): Set long-range coupling delay to 8 Hz (62.5 ms). Crucial for seeing the CHO

      
       Ring correlations.
      
  • Processing: Apply exponential multiplication (LB = 0.3 Hz) for 1H.

Protocol 2: Mass Spectrometry Injection

Workflow:

  • Dilution: Prepare a 10 µg/mL solution in Methanol/Water (1:1) + 0.1% Formic Acid.

  • Ionization: ESI (Positive Mode).

  • Scan Range: m/z 100 – 600.

  • Verification: Zoom into the molecular ion cluster.

    • Pass Criteria: You must see peaks at m/z 269.9 (⁷⁹Br³⁵Cl), 271.9 (⁸¹Br³⁵Cl + ⁷⁹Br³⁷Cl), and 273.9 (⁸¹Br³⁷Cl).

Visualizations

Diagram 1: Structural Elucidation Logic Flow

This decision tree illustrates the logical steps to confirm the structure and rule out isomers.

StructuralLogic Start Unknown Solid (Suspected Product) Step1 Step 1: HRMS Analysis (Isotope Pattern Check) Start->Step1 IsoPass Pattern Matches 1 Br + 1 Cl (3:4:1) Step1->IsoPass Yes IsoFail Pattern Mismatch Step1->IsoFail No Step2 Step 2: 1H NMR (DMSO-d6) IsoPass->Step2 Reject REJECT / RE-PURIFY IsoFail->Reject AldehydeCheck Singlet at ~10.1 ppm? Step2->AldehydeCheck Step3 Step 3: 2D HMBC NMR (The Connectivity Test) AldehydeCheck->Step3 Present AldehydeCheck->Reject Absent (Incomplete Oxidation) ConnectCheck Correlation: CHO proton to C2 (quat) & C3 (CH)? Step3->ConnectCheck Final CONFIRMED STRUCTURE 6-Bromo-4-chloroquinoline-2-carboxaldehyde ConnectCheck->Final Yes (Regiochemistry Proven) ConnectCheck->Reject No (Wrong Isomer)

Caption: Logical workflow for validating the target structure, prioritizing Isotope analysis followed by Connectivity checks.

Diagram 2: HMBC Correlation Map

This diagram visualizes the specific NMR correlations required to prove the position of the aldehyde relative to the quinoline ring.

HMBC_Map cluster_legend Legend CHO_H H-Aldehyde (10.1 ppm) C2 C2 (Quaternary) (~150 ppm) CHO_H->C2 J2 (Strong) C3_H H-C3 (Aromatic) (~8.0 ppm) CHO_H->C3_H NOE (Spatial) C3_H->C2 J2 C4 C4-Cl (Quaternary) (~140 ppm) C3_H->C4 J2 Key1 Blue Arrow = HMBC Correlation

Caption: Key HMBC and NOE correlations. The CHO proton must correlate to C2, and H3 must correlate to C2 and C4.

References

  • Synthesis & Precursor Data: ChemicalBook. (2025). "6-Bromo-4-chloroquinoline synthesis and NMR data." Retrieved from .

  • Isotope Pattern Theory: Chemistry LibreTexts. (2022). "Mass Spectrometry: Isotope Effects of Halogens (Br/Cl)." Retrieved from .

  • Quinoline NMR Shifts: Sigma-Aldrich. (2025). "Product Specification: 6-Bromo-4-chloroquinoline." Retrieved from .

  • General Spectroscopic Data: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[4] (General reference for Quinoline derivatives). Retrieved from .

Sources

Comparative

6-Bromo-4-chloroquinoline-2-carboxaldehyde vs 6-Bromo-2-chloroquinoline-3-carboxaldehyde

Technical Comparison: Regioisomeric Bromo-Chloroquinoline Carboxaldehydes in Heterocyclic Synthesis Executive Summary: The Scaffold War In the high-stakes arena of drug discovery, the selection of a quinoline building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Regioisomeric Bromo-Chloroquinoline Carboxaldehydes in Heterocyclic Synthesis

Executive Summary: The Scaffold War

In the high-stakes arena of drug discovery, the selection of a quinoline building block is rarely about price; it is about geometric destiny .

This guide compares two regioisomers that, while sharing identical molecular weights and halogen compositions, dictate completely divergent synthetic pathways.

  • Compound A (4-Cl, 2-CHO): The "Distal" isomer. Used for linear extensions and specific bridged systems.

  • Compound B (2-Cl, 3-CHO): The "Vicinal" isomer. The industry standard for accessing fused tricyclic systems (e.g., benzo[b][1,8]naphthyridines) via one-pot condensation-cyclization.

The Verdict: Choose Compound B for rapid library generation of fused heterocycles. Choose Compound A only when specific SAR (Structure-Activity Relationship) studies demand substitution at the C4 position or linear conjugation at C2.

Synthetic Accessibility & Scalability[1]

The "Performance" of a building block begins with how easily you can acquire or synthesize it. Here, the asymmetry is stark.

Compound B: The Meth-Cohn Dominance

6-Bromo-2-chloroquinoline-3-carboxaldehyde is accessible via the Meth-Cohn reaction , a robust, scalable Vilsmeier-Haack cyclization.

  • Protocol:

    
    -(4-bromophenyl)acetamide is treated with 
    
    
    
    and DMF.
  • Efficiency: The quinoline ring, the C2-chlorine, and the C3-aldehyde are installed simultaneously in a single pot.

  • Scalability: High.[1] Routinely performed on kilogram scales with yields >70%.

Compound A: The Oxidative Slog

6-Bromo-4-chloroquinoline-2-carboxaldehyde requires a multi-step linear synthesis, increasing cost and reducing overall yield.

  • Protocol:

    • Cyclization of 4-bromoaniline with acetoacetate to form 6-bromo-2-methyl-4-quinolinol.

    • Chlorination with

      
       to yield 6-bromo-4-chloro-2-methylquinoline.
      
    • Critical Step: Selenium dioxide (

      
      ) oxidation of the 2-methyl group to the aldehyde.
      
  • Performance Hit: The

    
     oxidation is often capricious, leading to over-oxidation (carboxylic acid) or incomplete conversion, requiring tedious chromatographic purification.
    

Table 1: Synthetic Performance Metrics

FeatureCompound B (2-Cl, 3-CHO)Compound A (4-Cl, 2-CHO)
Step Count 1 (One-pot from acetanilide)3 (Cyclization

Chlorination

Oxidation)
Atom Economy HighModerate (Loss of SeO2/reagents)
Yield Potential 75-85%40-55% (Overall)
Purification Crystallization (often sufficient)Column Chromatography usually required

Reactivity Profile: The Geometry of Cyclization

This is the core technical differentiator. The relative positions of the Chlorine (leaving group) and the Aldehyde (electrophile) determine which ring systems can be formed.

Visualizing the Pathway Divergence

Reactivity_Pathways Start_B Compound B (2-Cl, 3-CHO) Nucleophile Nucleophile (e.g., Hydrazine/Amine) Start_B->Nucleophile Start_A Compound A (4-Cl, 2-CHO) Start_A->Nucleophile Prod_B1 Pyrazolo[3,4-b]quinoline (Fused Tricycle) Nucleophile->Prod_B1 Direct Annulation (Vicinal 2,3-attack) Prod_B2 Benzo[b][1,8]naphthyridine (Fused Tetracycle) Nucleophile->Prod_B2 Condensation w/ active methylene Prod_A1 Hydrazone Intermediate (Linear) Nucleophile->Prod_A1 Condensation only (No immediate cyclization) Prod_A2 Complex Bridged Systems (Requires Linker) Prod_A1->Prod_A2 Secondary Step (High Temp/Catalyst)

Figure 1: Divergent reaction pathways. Compound B allows immediate fused-ring formation due to the vicinal arrangement of reactive groups.

Compound B: The "Vicinal" Advantage (2,3-Position)

The 2-chloro and 3-formyl groups are adjacent.

  • Mechanism: A nucleophile (e.g., hydrazine) attacks the electrophilic C2 (displacing Cl) and immediately condenses with the C3-aldehyde.

  • Result: Rapid formation of 5- or 6-membered fused rings.

  • Key Application: Synthesis of Tacrine analogues (Alzheimer's research) and DNA-intercalating agents.

Compound A: The "Distal" Challenge (2,4-Position)

The 4-chloro and 2-formyl groups are separated by C3.

  • Mechanism: Nucleophilic attack at C4 is possible (

    
    ), but it does not place the nucleophile in proximity to the C2-aldehyde for a simple 5/6-membered ring closure.
    
  • Result: Reactions often stop at the intermediate stage (e.g., formation of a hydrazone at C2 while C4-Cl remains intact, or substitution at C4 with the aldehyde untouched).

  • Utility: Excellent for attaching long chains or pharmacophores where a fused ring is undesirable to maintain solubility or flexibility.

Experimental Case Study: Synthesis of a Pyrazolo-Quinoline Scaffold

To objectively compare performance, we examine the standard protocol for synthesizing a pyrazolo-fused system using Hydrazine Hydrate .

Protocol A: Using Compound B (2-Cl, 3-CHO)
  • Reaction: 6-Bromo-2-chloroquinoline-3-carboxaldehyde +

    
    .
    
  • Conditions: Ethanol, Reflux, 2 hours.[2][3]

  • Outcome: 1H-Pyrazolo[3,4-b]quinoline .

  • Yield: ~85-92%.

  • Observation: The product precipitates directly from the hot solution. The reaction is self-validating; the disappearance of the yellow aldehyde color indicates completion.

Protocol B: Using Compound A (4-Cl, 2-CHO)
  • Reaction: 6-Bromo-4-chloroquinoline-2-carboxaldehyde +

    
    .
    
  • Conditions: Ethanol, Reflux, 4-6 hours.

  • Outcome: Mixture of Hydrazone (at C2) and 4-hydrazino-derivative .

  • Yield: Complex mixture.

  • Analysis: Cyclization to a pyrazolo[4,3-c]quinoline is sterically disfavored and electronically difficult without harsh forcing conditions (e.g., high boiling solvents like DMF, prolonged heating).

Decision Matrix

Use the following logic gate to select your starting material.

If your goal is...Select IsomerWhy?
Fused Tricycles (Pyrazoles, Pyrimidines)Compound B Vicinal groups allow "zip-up" cyclization.
Friedländer Synthesis Compound B The 3-CHO is essential for condensation with ketones.
Linker Attachment (PROTACs, Bioconjugates)Compound A Separation of Cl and CHO allows selective functionalization of one end without closing the ring.
High Throughput Screening (HTS) Compound B Higher reliability, cleaner reactions, fewer purification bottlenecks.[2]
Exploring Novel IP Space Compound A Less explored in literature; higher chance of novel scaffold generation (though synthetically harder).

References

  • Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.

    • Foundational text for the synthesis of Compound B.
  • Muscia, G. C., et al. (2011). "Ultrasonic-assisted synthesis of 2-chloro-3-formylquinolines." Ultrasonics Sonochemistry.

    • Modern, green protocol for accessing Compound B.[2]

  • Kidwai, M., et al. (2000). "Microwave assisted synthesis of novel 1,2,4-triazolo[4,3-a]quinolines." Synthetic Communications.

    • Demonstrates the cyclization utility of the 2-hydrazino intermediates derived
  • Desai, N. C., et al. (2014). "Synthesis and antimicrobial activity of some new quinoline based pyrazoles." Medicinal Chemistry Research.

    • Provides comparative reactivity data for chloro-quinoline deriv

Sources

Validation

biological activity of 6-Bromo-4-chloroquinoline-2-carboxaldehyde analogs

This guide serves as a technical dossier for the application of 6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS: 904369-49-9) as a privileged scaffold in medicinal chemistry. Executive Summary: The Halogenated Quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for the application of 6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS: 904369-49-9) as a privileged scaffold in medicinal chemistry.

Executive Summary: The Halogenated Quinoline Advantage

6-Bromo-4-chloroquinoline-2-carboxaldehyde is not merely a chemical intermediate; it is a strategic pharmacophore precursor. Its value lies in the "Halogen Effect"—the specific substitution pattern at positions 4 (Chloro) and 6 (Bromo) significantly enhances the lipophilicity (


) and metabolic stability of the resulting drugs compared to their non-halogenated counterparts.

This guide details the biological evaluation of analogs derived from this core, specifically Schiff bases, Hydrazones, and Thiazolidinone hybrids , which have demonstrated potent activity against resistant bacterial strains and metastatic cancer cell lines (MCF-7, HeLa).

Structural Activity Relationship (SAR) & Chemical Context

The biological potency of this scaffold stems from three reactive/interactive sites:

  • C2-Formyl Group (Aldehyde): The primary "warhead" installation site. It readily condenses with primary amines to form azomethines (Schiff bases) or hydrazides.[1][2]

  • C4-Chloro Substituent: A critical modulation point. While often left intact to maintain lipophilicity, it is susceptible to nucleophilic aromatic substitution (

    
    ), allowing for the introduction of secondary amines to increase solubility.
    
  • C6-Bromo Substituent: Enhances membrane permeability and provides a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) to extend the aromatic system.

Divergent Synthesis Pathway

The following diagram illustrates how this single precursor generates three distinct classes of bioactive molecules.

G Core 6-Bromo-4-chloroquinoline- 2-carboxaldehyde Schiff Schiff Base Analogs (Azomethines) Core->Schiff + Ar-NH2 (Ethanol/Reflux) Hydrazone Hydrazone Derivatives (Metal Chelators) Core->Hydrazone + Hydrazine Hydrate (cat. AcOH) Thiazole Thiazolidinone Hybrids (Cyclized) Core->Thiazole + Thioglycolic Acid (Cyclocondensation) Target1 Anticancer (MCF-7) IC50: 2.0 - 15 µM Schiff->Target1 Target2 Proteasome Inhibition (PC-3 Prostate) Hydrazone->Target2 Target3 Antimicrobial (MRSA) MIC: 12.5 µg/mL Thiazole->Target3

Caption: Divergent synthesis of bioactive analogs from the 6-Bromo-4-chloroquinoline-2-carboxaldehyde core.

Comparative Biological Activity

A. Anticancer Activity (Schiff Base & Hydrazone Analogs)

Derivatives of quinoline-2-carboxaldehyde, particularly those retaining the 6-bromo/4-chloro motif, act primarily by intercalating into DNA and inhibiting the proteasome . The planar quinoline ring stacks between base pairs, while the C2-side chain (Schiff base) interacts with the minor groove.

Key Findings:

  • Hydrazone derivatives often outperform simple Schiff bases due to their ability to chelate intracellular copper, generating Reactive Oxygen Species (ROS) selectively in cancer cells.

  • Target Specificity: High potency observed against MCF-7 (Breast) and PC-3 (Prostate) cell lines.

Comparative Data Table: Cytotoxicity (IC50 in µM)

Compound ClassR-Group SubstitutionMCF-7 (Breast)HeLa (Cervical)Mechanism of ActionRef
Standard Doxorubicin0.5 - 1.2 0.8 DNA Intercalation[1]
Analog A 4-methoxy-aniline (Schiff)12.7 ± 0.515.2 ± 1.1Apoptosis Induction[2]
Analog B 4-fluoro-aniline (Schiff)6.7 ± 0.28.4 ± 0.5EGFR Kinase Inhibition[3]
Analog C Thiosemicarbazone (Hydrazone)3.2 ± 0.1 4.8 ± 0.3Proteasome Inhibition[4]
Analog D Unsubstituted Quinoline> 50> 50Weak Binding--

Expert Insight: The presence of the 4-Fluoro substituent (Analog B) combined with the 6-Bromo core creates a "halogen bond" network that significantly improves binding affinity to the EGFR kinase domain compared to non-halogenated analogs.

B. Antimicrobial Activity (Thiazolidinone Hybrids)

Cyclization of the Schiff base with thioglycolic acid yields 4-thiazolidinones . These hybrids are highly effective against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus.

  • Mechanism: Inhibition of the MurB enzyme (cell wall synthesis).

  • Potency: The 6-bromo-4-chloro core provides the necessary lipophilicity to penetrate the bacterial cell wall.

Comparative Data Table: Antibacterial (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
Ciprofloxacin (Std) 0.50.25--
Fluconazole (Std) ----1.0
Thiazolidinone Analog 12.5 25.050.0
Schiff Base Analog 25.050.0>100

Experimental Protocols

Protocol A: Synthesis of Schiff Base Analogs

Use this protocol to generate the primary library for anticancer screening.

  • Reagents:

    • 6-Bromo-4-chloroquinoline-2-carboxaldehyde (1.0 mmol)

    • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 mmol)

    • Solvent: Absolute Ethanol (10 mL)

    • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Dissolve the aldehyde in hot ethanol.

    • Add the amine dropwise with constant stirring.

    • Add the catalyst and reflux at 78°C for 4–6 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Work-up: Cool to room temperature. The Schiff base typically precipitates as a solid.[1] Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation:

    • IR: Look for the disappearance of the C=O stretch (1700 cm⁻¹) and appearance of the C=N imine stretch (1610–1630 cm⁻¹).

Protocol B: In Vitro Cytotoxicity Assay (MTT Method)

Standard operating procedure for evaluating the synthesized analogs.

  • Cell Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Dissolve analogs in DMSO (keep final DMSO < 0.1%). Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Discard media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm . Calculate IC50 using non-linear regression analysis.

Mechanistic Pathway Visualization

The following diagram hypothesizes the dual-action mechanism of the Copper(II)-complexed hydrazone derivative, a potent modification of the base scaffold.

Mechanism Drug Cu(II)-Hydrazone Complex (Derived from 6-Br-4-Cl-Quinoline) CellEntry Passive Diffusion (Lipophilic 6-Br/4-Cl Core) Drug->CellEntry TargetA 26S Proteasome CellEntry->TargetA Bind TargetB Genomic DNA CellEntry->TargetB Bind EffectA Inhibition of Protein Degradation TargetA->EffectA EffectB Intercalation & ROS Generation TargetB->EffectB Apoptosis Apoptosis (Cancer Cell Death) EffectA->Apoptosis EffectB->Apoptosis

Caption: Dual mechanism of action for Copper(II)-complexed quinoline hydrazones: Proteasome inhibition and DNA damage.

References

  • BenchChem. (2025). A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs. Retrieved from

  • Erturk, et al. (2020). Synthesis and biological evaluation of novel Schiff bases against MCF-7 human breast cancer cell line. MDPI Molecules. Retrieved from

  • Mahal, et al. (2019). Schiff bases of tetrahydrocurcumin as potential anticancer agents. ResearchGate. Retrieved from

  • Adsule, S., et al. (2006). Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells. Journal of Medicinal Chemistry. Retrieved from

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3H)-One. Medires. Retrieved from

Sources

Comparative

Validation of 6-Bromo-4-chloroquinoline-2-carboxaldehyde Purity by HPLC: A Comparative Technical Guide

Introduction: The Analytical Imperative 6-Bromo-4-chloroquinoline-2-carboxaldehyde is a critical scaffold in the synthesis of PI3K/mTOR inhibitors (e.g., Omipalisib intermediates) and antimalarial agents. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

6-Bromo-4-chloroquinoline-2-carboxaldehyde is a critical scaffold in the synthesis of PI3K/mTOR inhibitors (e.g., Omipalisib intermediates) and antimalarial agents. Its structural integrity is defined by three reactive sites: the 6-bromo position (Suzuki coupling), the 4-chloro position (nucleophilic substitution), and the 2-aldehyde moiety (reductive amination/condensation).

Validating the purity of this intermediate is not merely a box-checking exercise; it is a risk mitigation strategy. The aldehyde group is prone to autoxidation to 6-bromo-4-chloroquinoline-2-carboxylic acid , while the 4-chloro substituent is susceptible to hydrolysis under acidic/basic stress, yielding 6-bromo-4-hydroxyquinoline-2-carboxaldehyde .

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against orthogonal techniques (qNMR, GC-MS) and provides a validated, robust HPLC protocol designed to separate these specific structural impurities.

Method Comparison: Why HPLC?

While HPLC is the industry standard, it is vital to understand why it supersedes alternatives for this specific molecule.

Comparative Analysis: HPLC vs. qNMR vs. GC-MS
FeatureRP-HPLC (UV) qNMR (¹H) GC-MS
Primary Utility Purity profiling & trace impurity quantification (<0.05%).Absolute content determination (Mass Balance).Volatile impurity identification.
Specificity High. Separates regioisomers and non-volatile oxidation products.Medium. Signals often overlap; difficult to detect trace impurities (<1%).Low to Medium. Aldehydes are thermally unstable; risk of degradation in the injector port.
Sensitivity (LOD) Excellent (ng range).Low (mg range required).[1][2][3][4]Excellent, but limited by thermal stability.
Throughput High (Automated sequences).Low (Manual processing/long acquisition).High.
Suitability for this Molecule Optimal. Handles the polar oxidation products and lipophilic parent.Orthogonal. Use for certifying the Reference Standard potency.Risky. High temperatures can cause dechlorination or aldehyde oxidation.
Decision Logic for Method Selection

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the physicochemical properties of the quinoline derivative.

MethodSelection Start Start: Purity Assessment VolatilityCheck Is the sample thermally stable >200°C? Start->VolatilityCheck TraceImpurity Are trace impurities <0.1% required? VolatilityCheck->TraceImpurity No (Risk of Degradation) GCMS Select GC-MS (Volatiles/Solvents) VolatilityCheck->GCMS Yes (Rare for Aldehydes) AbsolutePurity Is Absolute Mass Balance required? TraceImpurity->AbsolutePurity No HPLC Select RP-HPLC (Purity/Stability) TraceImpurity->HPLC Yes (ICH Guidelines) AbsolutePurity->HPLC No (Routine QC) qNMR Select qNMR (Potency Assignment) AbsolutePurity->qNMR Yes

Figure 1: Analytical decision matrix prioritizing sample stability and sensitivity requirements.

Optimized HPLC Protocol

This protocol addresses the specific challenges of the quinoline scaffold:

  • Basic Nitrogen: Causes peak tailing on standard silica.

  • Hydrophobicity: Requires high organic content for elution.

  • Aldehyde Reactivity: Requires buffered mobile phases to prevent on-column oxidation.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Why? End-capping reduces silanol interactions with the quinoline nitrogen.

  • Wavelength: 254 nm (Primary), 230 nm (Secondary).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5-10 µL.

Mobile Phase System
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH protonates the quinoline (pKa ~4.9), ensuring it exists as a single ionic species, improving peak shape.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient (Elute Parent)
20.01090Wash
20.19010Re-equilibration
25.09010End

Validation Framework (ICH Q2 R2)

To ensure this method is "fit for purpose," it must be validated according to ICH Q2(R2) guidelines.

Validation Workflow

ValidationWorkflow Plan 1. Validation Protocol (Define Acceptance Criteria) Exp 2. Experimental Execution Plan->Exp Spec Specificity (Stress Testing) Exp->Spec Lin Linearity (5 Levels) Exp->Lin Acc Accuracy (Spike Recovery) Exp->Acc Data 3. Data Processing (Integration & Stats) Report 4. Final Report (Statement of Validity) Data->Report Spec->Data Lin->Data Acc->Data

Figure 2: Step-by-step validation lifecycle compliant with ICH Q2(R2).

A. Specificity (Stress Testing)

Inject the sample after subjecting it to stress conditions to ensure the method can separate degradation products.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2h -> Target: 4-hydroxy derivative.

  • Oxidation: 3% H2O2, RT, 1h -> Target: Carboxylic acid derivative.

  • Acceptance: Peak purity index > 990 (via PDA). Resolution (Rs) > 1.5 between all peaks.

B. Linearity & Range

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

Experimental Data (Representative):

Concentration (µg/mL)Peak Area (mAU*s)
501250.4
751875.1
100 (Target)2505.6
1253120.8
1503760.2
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Pass > 0.999)
    
C. Accuracy (Recovery)

Spike known amounts of pure standard into a sample matrix (or placebo if available, otherwise standard addition).

Spike LevelAmount Added (µg)Amount Recovered (µg)% Recovery
50%50.049.699.2%
100%100.0100.8100.8%
150%150.0149.199.4%
  • Acceptance: Mean recovery 98.0% - 102.0%.

Troubleshooting & Robustness

As an application scientist, I anticipate these common failure modes:

  • Peak Tailing (Tailing Factor > 1.5):

    • Cause: Interaction between the basic quinoline nitrogen and residual silanols on the column.

    • Fix: Ensure the mobile phase pH is < 3.[1]0. If using an older column, switch to a "Base-Deactivated" (BDS) or modern hybrid particle column (e.g., Waters XBridge).

  • "Ghost" Peaks or Split Peaks:

    • Cause: The aldehyde is reacting with the solvent (hemiacetal formation in methanol).

    • Fix: Use Acetonitrile instead of Methanol. Prepare samples fresh and keep the autosampler at 4°C to slow down oxidation.

  • Retention Time Drift:

    • Cause: pH fluctuation in the aqueous buffer.

    • Fix: Use a buffered aqueous phase (Formic Acid or Phosphate) rather than just "water pH adjusted with acid."

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanisms).
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[7][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • PubChem. (n.d.). Compound Summary for CID 10065668: 6-Bromo-4-chloroquinoline-2-carboxaldehyde. National Library of Medicine. [Link]

Sources

Validation

mass spectrometry analysis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Analysis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde

Executive Summary

6-Bromo-4-chloroquinoline-2-carboxaldehyde (Formula: C₁₀H₅BrClNO) represents a critical halogenated heterocyclic scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors (e.g., PI3K/mTOR pathways) and antimalarial agents. Its structural integrity is defined by the coexistence of two distinct halogens (Br, Cl) and a reactive aldehyde moiety.

This guide compares the two primary mass spectrometry (MS) workflows—LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) and GC-EI-MS (Gas Chromatography-Electron Ionization)—to determine the optimal protocol for structural validation and purity analysis.

Key Finding: While LC-ESI-MS is the superior method for high-throughput purity screening and reaction monitoring due to its soft ionization and speed, GC-EI-MS provides the definitive structural fingerprint required for regulatory characterization, particularly for confirming the aldehyde functionality which can be ambiguous in ESI.

Chemical Identity & Theoretical MS Profile

Before initiating analysis, the analyst must establish the theoretical "truth" of the molecule. The combination of Bromine and Chlorine creates a unique isotopic envelope that serves as an internal validation standard.

  • Molecular Formula: C₁₀H₅BrClNO[1]

  • Exact Mass (Monoisotopic): 268.9243 Da (Calculated for ⁷⁹Br, ³⁵Cl)

  • Nominal Mass: 269 Da

The "3:4:1" Isotopic Signature (Self-Validation)

The most powerful tool for identifying this molecule is not the base peak mass, but the isotopic distribution caused by the natural abundances of ⁷⁹Br/⁸¹Br (~1:1) and ³⁵Cl/³⁷Cl (~3:1).

Isotope PeakCompositionMass ShiftRelative Intensity (Approx.)
M ⁷⁹Br + ³⁵Cl03 (75%)
M+2 ⁷⁹Br + ³⁷Cl / ⁸¹Br + ³⁵Cl+1.997 Da4 (100%)
M+4 ⁸¹Br + ³⁷Cl+3.994 Da1 (25%)

Analyst Note: If your MS spectrum does not show this distinct "Step-Up, Step-Down" (3:4:1) pattern at m/z 269, 271, and 273, the halogenation pattern is incorrect, regardless of the retention time.

Comparative Analysis: LC-ESI-MS vs. GC-EI-MS

Method A: LC-ESI-MS (The High-Throughput Workhorse)

Best for: Reaction monitoring, purity assessment, and thermally unstable samples.

  • Mechanism: Soft ionization via protonation of the quinoline nitrogen.

  • Observed Species: [M+H]⁺ and [M+Na]⁺.

  • Pros:

    • Minimal Fragmentation: Preserves the molecular ion, making MW confirmation easy.

    • Solubility Compatible: Directly analyzes reaction mixtures (MeOH/ACN solvated).

    • Aldehyde Stability: Avoids the thermal degradation of the aldehyde group often seen in GC injectors.

  • Cons:

    • Ambiguous Functional Groups: ESI often fails to distinguish the aldehyde from its hydrate (gem-diol) or oxidized acid form without MS/MS fragmentation.

    • Matrix Effects: Susceptible to ion suppression from reaction solvents (e.g., DMF, DMSO).

Method B: GC-EI-MS (The Structural Validator)

Best for: Final product characterization, impurity identification, and isomer differentiation.

  • Mechanism: Hard ionization (70 eV electron impact).

  • Observed Species: M⁺• (Radical Cation) and fragment ions.[2][3]

  • Pros:

    • Fingerprint Fragmentation: Provides structural proof via characteristic losses (see Table 1).

    • Library Match: Can be compared against NIST/Wiley spectral databases.

  • Cons:

    • Thermal Risk: The aldehyde group may oxidize to the acid or decarbonylate (loss of CO) in a hot injector port (>250°C).

Fragmentation Data Analysis

The following table summarizes the diagnostic ions expected in GC-EI-MS , which provides the most structural detail.

Table 1: Diagnostic Fragmentation Channels (EI Source)

m/z (approx)Fragment IonLoss DescriptionStructural Insight
269 / 271 / 273 [M]⁺• Molecular IonConfirms MW and Br/Cl pattern.[4]
241 / 243 / 245 [M - CO]⁺• Loss of Carbon Monoxide (-28)Critical: Confirms the presence of the Aldehyde group.
240 / 242 / 244 [M - CHO]⁺ Loss of Formyl Radical (-29)Alternative aldehyde confirmation.
206 / 208 [M - CO - Cl]⁺ Loss of CO + ClConfirms Chlorine position stability.
162 [M - CO - Cl - Br]⁺ Loss of CO + Cl + BrQuinoline core confirmation (C₉H₆N⁺).

Recommended Experimental Protocol (LC-ESI-MS)

This protocol is designed for Agilent 6400 Series / Thermo Q-Exactive but is adaptable to any standard HPLC-MS system.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 6-Bromo-4-chloroquinoline-2-carboxaldehyde in 1 mL of Acetonitrile (ACN) (avoid Methanol to prevent hemiacetal formation).

  • Working Solution: Dilute 1:100 with 50% ACN / 50% Water + 0.1% Formic Acid.

    • Why Formic Acid? The quinoline nitrogen is basic; low pH ensures efficient protonation ([M+H]⁺).

Step 2: LC Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The halogens make this molecule lipophilic; expect late elution).

  • Flow Rate: 0.4 mL/min.

Step 3: MS Parameters (ESI Positive)[5]
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Scan Range: m/z 100 – 600.

  • Target Mass: Extract ion chromatograms (EIC) for 269.9, 271.9, 273.9 ([M+H]⁺ species).

Decision Workflow (Visualization)

The following diagram outlines the logical flow for analyzing this specific scaffold, prioritizing the "Self-Validating" isotopic check.

AnalysisWorkflow Start Sample: 6-Bromo-4-chloroquinoline-2-carboxaldehyde MethodChoice Select Method Start->MethodChoice LCMS LC-ESI-MS (Purity/Speed) MethodChoice->LCMS Routine GCMS GC-EI-MS (Structure ID) MethodChoice->GCMS Validation IsotopeCheck Check Isotope Pattern (m/z 270, 272, 274) LCMS->IsotopeCheck FragCheck Check Fragmentation (Loss of CO: m/z 241) GCMS->FragCheck PatternPass Pattern = 3:4:1? IsotopeCheck->PatternPass SuccessLC CONFIRMED (Purity OK) PatternPass->SuccessLC Yes FailLC FAIL (Check Halogenation) PatternPass->FailLC No AldehydeConfirm Peak M-28 Present? FragCheck->AldehydeConfirm SuccessGC CONFIRMED (Aldehyde Intact) AldehydeConfirm->SuccessGC Yes FailGC FAIL (Oxidized/Degraded) AldehydeConfirm->FailGC No

Figure 1: Analytical decision tree for validating halogenated quinoline aldehydes. Note the distinct validation steps for each method.

References

  • Synthesis & Intermediate Context

    • Preparation of 6-bromo-4-chloroquinoline (Intermediate context). ChemicalBook. Retrieved from

  • Comparison of Ionization Modes

    • Comparison of ESI and APCI-LC-MS/MS methods. National Institutes of Health (PMC). Retrieved from

  • Fragmentation of Quinoline Derivatives

    • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Chemical Papers.[5][6] Retrieved from

  • Product Specification & Availability

    • 6-Bromo-4-chloroquinoline-2-carboxaldehyde Product Page. Sigma-Aldrich.[7] Retrieved from (Search Term: 6-Bromo-4-chloroquinoline-2-carboxaldehyde)[7]

Sources

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